Desaminotyrosine
描述
3-(4-Hydroxyphenyl)propionic acid has been reported in Camellia sinensis, Spiranthes vernalis, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMNPHRMNGLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075427 | |
| Record name | Benzenepropanoic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-97-3 | |
| Record name | 3-(4-Hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloretic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03897 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phloretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phloretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-HYDROXYPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QNC6P18SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Microbial Genesis of Desaminotyrosine: A Technical Guide to its Origins in the Gut Microbiome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desaminotyrosine (DAT), also known as 4-hydroxyphenylpropionic acid, is a phenolic acid metabolite produced by the gut microbiome with significant immunomodulatory properties. This technical guide provides an in-depth exploration of the microbial origins of DAT, detailing the key bacterial species, metabolic pathways, and enzymatic processes involved in its synthesis from two primary precursors: dietary flavonoids and the amino acid L-tyrosine. This document synthesizes current scientific literature to offer a comprehensive resource, complete with quantitative data on microbial production, detailed experimental protocols for DAT quantification, and visual representations of the pertinent biochemical and signaling pathways. Understanding the microbial production of DAT is critical for research into its therapeutic potential, particularly in the contexts of immunology and drug development.
Introduction
The human gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, this compound (DAT) has emerged as a molecule of significant interest due to its ability to modulate host immune responses, particularly through the type I interferon (IFN) signaling pathway. DAT is not synthesized by human cells; its presence in the body is a direct result of the metabolic activities of gut bacteria. This guide delineates the two primary microbial pathways responsible for DAT synthesis: the degradation of dietary flavonoids and the metabolism of L-tyrosine.
Microbial Sources of this compound
A variety of gut bacteria have been identified as producers of this compound. While several species can synthesize this metabolite, members of the Clostridium genus are among the most well-characterized producers, particularly from flavonoid precursors.
Key Bacterial Producers of this compound:
-
Flavonifractor plautii (formerly Clostridium orbiscindens): A prominent producer of DAT from the degradation of flavonoids like phloretin.[1]
-
Lactiplantibacillus pentosus : Certain strains, such as CCFM1227, have been shown to produce DAT from the flavonoid phloretin.[1]
-
Clostridium sporogenes : This species is known to metabolize aromatic amino acids, including tyrosine, leading to the production of DAT.[2]
-
Other Potential Producers : Various other bacterial genera have been associated with DAT production, including Acinetobacter, Bacteroides, Bifidobacterium, Enterococcus, Escherichia, Eubacterium, Klebsiella, Pseudomonas, and Staphylococcus.[2]
Metabolic Pathways of this compound Synthesis
This compound is synthesized in the gut microbiome through two principal metabolic routes, each utilizing different precursor molecules and enzymatic machinery.
Flavonoid Degradation Pathway
Dietary flavonoids, a class of polyphenolic compounds abundant in fruits, vegetables, and other plant-based foods, are major precursors for DAT. The biotransformation of flavonoids by gut bacteria is a multi-step process involving deglycosylation and fission of the flavonoid C-ring. Phloretin, a dihydrochalcone flavonoid found in apples, is a well-studied precursor of DAT.
The enzymatic conversion of phloretin to DAT is initiated by the enzyme phloretin hydrolase , which catalyzes the cleavage of the C-C bond in the chalcone structure. This reaction yields phloroglucinol and 3-(4-hydroxyphenyl)propionic acid (this compound).[3][4]
L-Tyrosine Metabolism Pathway
The aromatic amino acid L-tyrosine, derived from dietary protein, serves as the second major precursor for DAT synthesis by the gut microbiota. This pathway involves a series of reductive reactions. The initial step is the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid. This intermediate is then further metabolized to 4-hydroxyphenyllactic acid, which is subsequently converted to 3-(4-hydroxyphenyl)propionic acid (this compound).[5]
Quantitative Data on this compound Production
Quantifying the production of DAT by different gut microbial species is essential for understanding their contribution to the host's metabolome. The following table summarizes in vitro production data for Lactiplantibacillus pentosus CCFM1227.
| Bacterial Strain | Precursor | Incubation Time (hours) | DAT Concentration (µM) | Reference |
| Lactiplantibacillus pentosus CCFM1227 | Phloretin (0.5 mM) | 12 | ~150 | [1] |
| Lactiplantibacillus pentosus CCFM1227 | Phloretin (0.5 mM) | 24 | ~160 | [1] |
Experimental Protocols
Accurate quantification of this compound from microbial cultures is crucial for research in this field. The following section provides a detailed methodology for the analysis of DAT using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Bacterial Culture and Sample Collection
-
Bacterial Growth : Culture the bacterial strain of interest (e.g., Lactiplantibacillus pentosus CCFM1227) in an appropriate growth medium (e.g., MRS broth) under anaerobic conditions at 37°C for 12-24 hours.[1]
-
Precursor Addition : To study DAT production from a specific precursor, supplement the growth medium with the precursor (e.g., 0.5 mM phloretin).[1]
-
Sample Collection : After the desired incubation period, collect the bacterial culture. Separate the bacterial cells from the supernatant by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). The supernatant contains the extracellular metabolites, including DAT.
Metabolite Extraction
-
Quenching (for intracellular metabolites, if desired) : To halt metabolic activity for intracellular metabolite analysis, rapidly mix the bacterial culture with a cold quenching solution (e.g., 60% methanol at -40°C).
-
Extraction from Supernatant :
-
To 200 µL of the culture supernatant, add 800 µL of a pre-cooled (-20°C) extraction solvent (e.g., a mixture of acetonitrile, methanol, and water in a 2:2:1 ratio).[6]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
Drying and Reconstitution :
-
Dry the extracted supernatant under a vacuum.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 100 µL of a 1:1 methanol:water solution).[6]
-
HPLC-MS/MS Analysis for this compound Quantification
-
Instrumentation : Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-Exactive MS).
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient to separate DAT from other metabolites. For example, start with a low percentage of mobile phase B, and gradually increase it over the run time.
-
Flow Rate : A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume : 1-10 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode (optimization is recommended).
-
Scan Mode : Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Mass Transitions : Monitor the specific precursor-to-product ion transitions for DAT. For example, in negative ion mode, the precursor ion [M-H]⁻ would be m/z 165.05, and product ions would be selected based on fragmentation patterns.
-
-
Quantification : Generate a standard curve using a pure analytical standard of this compound at known concentrations. The concentration of DAT in the samples is then determined by comparing their peak areas to the standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002199) [hmdb.ca]
- 3. Phloretin hydrolase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Anaerobic Degradation of Flavonoids by Clostridium orbiscindens | Semantic Scholar [semanticscholar.org]
The Microbial Synthesis of Desaminotyrosine from Dietary Flavonoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desaminotyrosine (DAT), also known as 3-(4-hydroxyphenyl)propionic acid or phloretic acid, is a microbial metabolite derived from the degradation of dietary flavonoids.[1] Flavonoids are a diverse group of polyphenolic compounds abundant in fruits, vegetables, and other plant-based foods.[2] While flavonoids themselves have been extensively studied for their health-promoting properties, it is now understood that their bioavailability is often low, and their biological effects are largely mediated by their gut microbial metabolites.[3][4] DAT has emerged as a particularly interesting metabolite due to its demonstrated anti-inflammatory, immunomodulatory, and tissue-regenerative properties, making it a promising candidate for therapeutic development.[5][6][7] This technical guide provides an in-depth overview of the biosynthesis of DAT from dietary flavonoids, including quantitative data on conversion rates, detailed experimental protocols, and the signaling pathways modulated by this microbial metabolite.
Biosynthesis of this compound by Gut Microbiota
The conversion of dietary flavonoids to DAT is a multi-step process carried out by specific members of the gut microbiota. Key bacterial species implicated in this biotransformation include Flavonifractor plautii (formerly known as Clostridium orbiscindens) and Clostridium butyricum.[2][8] The general metabolic pathway involves the following key enzymatic reactions:
-
Reduction of the C2-C3 double bond: Flavones and flavonols are first reduced by a flavone reductase (FLR) to their corresponding flavanones or dihydroflavonols.[2]
-
C-ring cleavage: The heterocyclic C-ring of the flavanone or dihydroflavonol is then cleaved to form a dihydrochalcone, such as phloretin.[8][9] This step can be catalyzed by enzymes like chalcone isomerase (CHI) and enoate reductase (ERED).[9]
-
Hydrolysis: Finally, the dihydrochalcone is hydrolyzed by a phloretin hydrolase (Phy) to yield DAT and phloroglucinol.[10]
Data Presentation: Quantitative Analysis of Flavonoid Conversion
The efficiency of DAT production from different dietary flavonoids varies depending on the bacterial species and the specific flavonoid substrate. The following tables summarize the available quantitative data on these conversion processes.
Table 1: Flavonoid Conversion Rates by Clostridium butyricum
| Flavonoid Substrate | Intermediate(s) | Final Product | Initial Conversion Rate (µM/h) | Reference |
| Apigenin | Naringenin, Phloretin | 3-(4-hydroxyphenyl)propionic acid (DAT) | 21 ± 2 | [8] |
| Naringenin | Phloretin | 3-(4-hydroxyphenyl)propionic acid (DAT) | 17 ± 4 | [8] |
| Phloretin | - | 3-(4-hydroxyphenyl)propionic acid (DAT) | 6.5 ± 1.0 | [8] |
| Apigenin-7-O-glucoside | Apigenin, Naringenin, Phloretin | 3-(4-hydroxyphenyl)propionic acid (DAT) | Not Reported | [8] |
| Eriodictyol | - | 3-(3,4-dihydroxyphenyl)propionic acid | Not Reported | [8] |
Table 2: Kinetic Parameters of Flavone Reductase (FLR) from Flavonifractor plautii
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Apigenin | 1.8 ± 0.2 | 12.5 ± 0.5 | 6.9 x 10⁶ | [5] |
| Naringenin | 25.3 ± 2.1 | 0.8 ± 0.1 | 3.2 x 10⁴ | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of DAT biosynthesis.
In Vitro Anaerobic Fermentation of Flavonoids with Gut Microbiota
This protocol is adapted from studies investigating the metabolism of flavonoids by fecal microbial communities.[11][12]
Objective: To assess the conversion of a specific flavonoid to DAT by a mixed population of gut bacteria.
Materials:
-
Anaerobic chamber or workstation (80% N₂, 10% CO₂, 10% H₂)
-
Sterile anaerobic tubes or vials
-
Fresh or frozen human fecal samples
-
Phosphate-buffered saline (PBS), pre-reduced
-
Basal medium for fermentation (e.g., Gifu Anaerobic Medium or a custom formulation), pre-reduced
-
Flavonoid stock solution (e.g., naringenin dissolved in DMSO)
-
Internal standard for LC-MS analysis
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh or thawed fecal sample in pre-reduced PBS to create a 10-20% (w/v) slurry.
-
Inoculation: Add the fecal slurry to the pre-reduced basal medium in anaerobic tubes to a final concentration of 1-5% (v/v).
-
Substrate Addition: Spike the inoculated medium with the flavonoid stock solution to the desired final concentration (e.g., 100 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the tubes at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).
-
Sampling: At each time point, withdraw an aliquot of the culture. Immediately quench the metabolic activity by adding a cold solvent (e.g., methanol) and the internal standard.
-
Sample Processing: Centrifuge the samples to pellet bacterial cells and debris. Collect the supernatant for LC-MS/MS analysis.
Phloretin Hydrolase Enzyme Assay
This protocol is based on the characterization of phloretin hydrolase from Eubacterium ramulus.[5]
Objective: To determine the enzymatic activity of phloretin hydrolase.
Materials:
-
Purified phloretin hydrolase or cell-free extract containing the enzyme
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Phloretin stock solution (1.2 mM in DMSO)
-
Spectrophotometer or HPLC system
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and the enzyme solution.
-
Initiate Reaction: Start the reaction by adding phloretin from the stock solution to a final concentration of 60 µM. The final DMSO concentration should be kept low (e.g., 5%) to minimize enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a quenching solution.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the depletion of phloretin and the formation of DAT and phloroglucinol.
-
Kinetic Analysis: To determine K_m_ and k_cat_, vary the concentration of phloretin (e.g., 4 to 130 µM) and measure the initial reaction velocities.
Quantification of this compound by HPLC-MS/MS
This is a general protocol for the analysis of DAT in biological samples such as plasma or fecal fermentation supernatants.[13][14]
Objective: To accurately quantify the concentration of DAT in a complex biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
DAT analytical standard
-
Stable isotope-labeled internal standard (e.g., D4-Desaminotyrosine)
Procedure:
-
Sample Preparation:
-
For plasma: Perform a protein precipitation by adding 3 volumes of cold ACN containing the internal standard to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.
-
For fecal fermentation supernatant: Dilute the supernatant with ACN containing the internal standard, vortex, and centrifuge. Collect the supernatant.
-
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Use a gradient elution to separate DAT from other components. A typical gradient might start at 5% B, ramp up to 95% B, and then re-equilibrate at 5% B.
-
-
Mass Spectrometric Detection:
-
Operate the MS/MS in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for DAT and the internal standard.
-
Example transitions for DAT: m/z 165 -> 121.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the DAT analytical standard.
-
Calculate the concentration of DAT in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The biosynthesis of this compound from dietary flavonoids by the gut microbiota represents a crucial link between diet, the microbiome, and host health. As research continues to unravel the intricate details of this metabolic pathway and the diverse biological activities of DAT, new opportunities for therapeutic interventions are emerging. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to explore the potential of harnessing this microbial metabolite for the prevention and treatment of a range of inflammatory and immune-mediated diseases. Further research is warranted to fully elucidate the enzymatic kinetics of the complete biosynthetic pathway for a wider range of flavonoids and to explore the detailed molecular interactions between DAT and its host signaling targets.
References
- 1. Connecting metabolome and phenotype: recent advances in functional metabolomics tools for the identification of bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00050H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Flavonoid-converting capabilities of Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
- 10. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoid-converting capabilities of Clostridium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4'-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Desaminotyrosine: A Microbial Metabolite at the Crossroads of Tyrosine Metabolism and Host Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Desaminotyrosine (DAT), also known as 4-hydroxyphenylpropionic acid, is a phenolic acid that originates from two primary sources: the endogenous metabolism of the amino acid tyrosine and, more significantly, the metabolic activity of the gut microbiota on dietary flavonoids.[1] Once considered a simple urinary metabolite, recent research has illuminated its profound physiological roles, positioning it as a critical signaling molecule in host-microbe interactions and a potent modulator of the innate immune system. This technical guide provides a comprehensive overview of DAT, detailing its biochemical origins, its intricate signaling pathways, and its therapeutic potential. We present a consolidation of quantitative data on DAT concentrations, detailed experimental protocols for its study, and visual representations of its key signaling mechanisms to serve as a valuable resource for researchers in immunology, microbiology, and drug development.
Introduction
This compound is a normal constituent of human urine, with its concentration known to increase in certain gastrointestinal diseases.[1] It is a product of both human tyrosine metabolism and the microbial breakdown of dietary proanthocyanidins and flavonoids.[1] A variety of gut bacteria, including species of Clostridium, Acinetobacter, Bacteroides, Bifidobacterium, and Lactobacillus, are capable of producing DAT.[1] Of particular note is the human-associated gut microbe Clostridium orbiscindens (also known as Flavonifractor plautii), which has been identified as a significant producer of DAT from flavonoid precursors.[2][3]
The growing interest in DAT stems from the discovery of its potent immunomodulatory functions. It has been shown to protect against influenza virus infection by augmenting the type I interferon (IFN) signaling pathway, a cornerstone of the innate antiviral response.[2][3] Furthermore, DAT exhibits anti-inflammatory properties, plays a role in maintaining intestinal barrier integrity, and has shown promise in mitigating graft-versus-host disease (GVHD).[4] These multifaceted activities highlight DAT as a key mediator in the gut-immune axis and a potential therapeutic agent for a range of inflammatory and infectious diseases.
Biochemical Pathways of this compound Formation
DAT is formed through two principal pathways: the metabolism of L-tyrosine in host tissues and the microbial degradation of dietary flavonoids in the gut.
Endogenous Tyrosine Metabolism
While the direct pathway from tyrosine to DAT in human tissues is less characterized than its microbial production, it is recognized as a minor product of tyrosine metabolism. This pathway involves the deamination of tyrosine, a process that removes the amino group from the amino acid.
Microbial Metabolism of Flavonoids
The primary source of systemic DAT is the gut microbiota. Certain species of gut bacteria, most notably Clostridium orbiscindens, possess the enzymatic machinery to degrade complex plant-derived flavonoids into smaller phenolic acids, including DAT.[2][3] This process typically involves the cleavage of the C-ring of the flavonoid structure.
Quantitative Data on this compound
The concentration of DAT in biological fluids and tissues is a critical parameter for understanding its physiological and pathological roles. The following tables summarize the available quantitative data.
| Biological Matrix | Condition | Species | Concentration | Reference |
| Feces | Wild-type | Mouse | Nanomoles per gram | [3] |
| Serum | Wild-type | Mouse | Picomolar quantities | [3] |
| Feces | High-Fat Diet | Mouse | Significantly reduced compared to normal diet | [4] |
| Serum | High-Fat Diet | Mouse | Almost two-fold lower than normal diet | |
| Urine | Healthy | Human | Normal constituent | [1] |
| Urine | Gastrointestinal Diseases | Human | Increased concentration | [1] |
| Treatment | In Vitro/In Vivo | Model | Concentration | Effect | Reference |
| DAT | In Vivo | Influenza-infected mice | 200 mM in drinking water | Protection from mortality and weight loss | [3] |
| DAT | In Vitro | Bone marrow-derived macrophages (BMDMs) | 1 mM | Enhanced type I IFN response and inhibited IL-6 production after LPS stimulation | [5] |
| DAT | In Vivo | Dextran sodium sulfate (DSS)-induced colitis in mice | 100 mM in drinking water | Attenuated mucosal inflammation | [4] |
Key Signaling Pathways Modulated by this compound
DAT exerts its profound physiological effects by modulating several key intracellular signaling pathways. These include the Type I Interferon (IFN) pathway, the mTORC1 pathway, and the STING-dependent pathway for intestinal regeneration.
Type I Interferon (IFN) Signaling Pathway
DAT's protective role against viral infections is primarily mediated through its augmentation of the Type I IFN signaling pathway. This pathway is a critical component of the innate immune system's response to viral pathogens.
Caption: Type I Interferon Signaling Pathway Augmented by this compound.
DAT enhances the amplification loop of Type I IFN signaling, leading to a more robust antiviral response.[2][3] It primes the pathway, resulting in increased expression of Interferon-Stimulated Genes (ISGs), which encode proteins that inhibit viral replication and modulate the immune response.
mTORC1 Signaling Pathway
DAT has been shown to promote the activation and proliferation of intestinal stem cells through the mTORC1-dependent pathway. This is crucial for intestinal regeneration following injury, such as in the context of graft-versus-host disease.
Caption: this compound-mediated Activation of the mTORC1 Signaling Pathway.
By promoting mTORC1 activity, DAT enhances protein synthesis and cell cycle progression, leading to the proliferation of intestinal stem cells and the regeneration of the intestinal epithelium.
STING-Dependent Intestinal Regeneration
In conjunction with mTORC1 signaling, DAT utilizes the STING (Stimulator of Interferon Genes) pathway to mitigate metabolic stress and maintain the undifferentiated state of intestinal stem cells, further contributing to intestinal regeneration.
Caption: STING-Dependent Pathway Engaged by this compound for Intestinal Regeneration.
The engagement of the STING pathway by DAT helps to maintain intestinal stem cell homeostasis, which is essential for the regenerative processes that protect against conditions like graft-versus-host disease.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To accurately quantify the concentration of DAT in biological samples such as plasma, urine, and fecal extracts.
Materials:
-
LC-MS/MS system (e.g., Agilent, Waters, Sciex)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
This compound analytical standard
-
Internal standard (e.g., deuterated DAT)
-
Sample extraction solution (e.g., ACN with 0.1% FA)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold ACN containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Urine: Dilute urine samples 1:10 with water containing the internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.
-
Fecal Extract: Homogenize fecal samples in a suitable buffer (e.g., PBS). Perform a liquid-liquid or solid-phase extraction to isolate small molecules. Add the internal standard to the final extract.
-
-
LC-MS Analysis:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for DAT and the internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the DAT analytical standard.
-
Calculate the concentration of DAT in the samples by comparing the peak area ratio of DAT to the internal standard against the standard curve.
-
In Vitro Culture of Clostridium orbiscindens for this compound Production
Objective: To cultivate Clostridium orbiscindens and induce the production of DAT from flavonoid precursors.
Materials:
-
Clostridium orbiscindens strain (e.g., ATCC 49531)
-
Anaerobic chamber or system
-
Brain Heart Infusion (BHI) broth or other suitable anaerobic growth medium
-
Flavonoid precursor (e.g., quercetin, luteolin)
-
Sterile culture tubes or flasks
-
Incubator at 37°C
Procedure:
-
Culture Preparation:
-
Prepare BHI broth according to the manufacturer's instructions and autoclave.
-
Pre-reduce the medium by placing it in an anaerobic chamber for at least 24 hours prior to inoculation.
-
-
Inoculation and Incubation:
-
In the anaerobic chamber, inoculate the pre-reduced BHI broth with a single colony of C. orbiscindens.
-
Add the flavonoid precursor to the culture at a final concentration of 10-100 µM.
-
Incubate the culture anaerobically at 37°C for 48-72 hours.
-
-
Metabolite Extraction and Analysis:
-
After incubation, centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant and extract the metabolites using a suitable method (e.g., liquid-liquid extraction with ethyl acetate).
-
Analyze the extract for the presence and quantity of DAT using LC-MS as described in Protocol 5.1.
-
In Vitro Antiviral Activity Assay
Objective: To assess the ability of DAT to protect cells from virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., A549 for influenza virus)
-
Virus stock (e.g., influenza A virus)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound solution
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Treatment and Infection:
-
Pre-treat the cells with various concentrations of DAT for 2-4 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include control wells with untreated, uninfected cells and untreated, infected cells.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a CO2 incubator.
-
Monitor the cells daily for the development of CPE.
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform an MTT assay or other cell viability assay to quantify the number of viable cells in each well.
-
Calculate the percentage of cell viability for each treatment condition relative to the uninfected control.
-
-
Data Analysis:
-
Determine the concentration of DAT that provides 50% protection against virus-induced CPE (EC50).
-
Conclusion and Future Directions
This compound has emerged as a pivotal molecule in the intricate dialogue between the gut microbiota and the host immune system. Its ability to modulate fundamental pathways such as Type I IFN, mTORC1, and STING signaling underscores its potential as a therapeutic agent for a variety of diseases, including viral infections, inflammatory bowel disease, and complications of hematopoietic stem cell transplantation.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms by which DAT interacts with its target pathways.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies in animal models and humans to determine optimal dosing and delivery strategies.
-
Investigating the therapeutic efficacy of DAT in a broader range of diseases, including other viral infections, autoimmune disorders, and cancer.
-
Exploring the potential of DAT-producing probiotics as a novel approach to enhance host immunity and treat disease.
The continued exploration of this compound and its immunomodulatory properties holds great promise for the development of novel, microbiota-based therapies to improve human health. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of this fascinating microbial metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. The microbial metabolite this compound protects against graft-versus-host disease via mTORC1 and STING-dependent intestinal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Effects of Desaminotyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desaminotyrosine (DAT), a microbial metabolite derived from the breakdown of flavonoids by gut microbiota, has emerged as a molecule of interest for its potential health benefits. This technical guide provides an in-depth overview of the in vitro antioxidant properties of DAT. It summarizes the current understanding of its mechanisms of action, including its role as a redox-active agent and its influence on cellular antioxidant defenses. This document also provides detailed experimental protocols for key in vitro antioxidant assays and presents visualizations of putative signaling pathways and experimental workflows to guide future research in this area. While direct quantitative antioxidant values for this compound are not yet widely published, this guide serves as a comprehensive resource for designing and conducting further investigations into its antioxidant potential.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound (3-(4-hydroxyphenyl)propanoic acid) is a metabolite produced by the gut microbiome from the dietary flavonoid phloretin.[1] Recent studies have highlighted its role in modulating immune responses and protecting against oxidative stress-induced cell death.[2] This guide focuses on the in vitro antioxidant effects of DAT, providing a technical framework for researchers in the field.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is attributed to its redox-active nature. In vitro studies have demonstrated its capacity to act as a radical scavenger in cell-free systems.[2] A key aspect of its cellular antioxidant effect is its ability to influence the intracellular redox environment. Specifically, DAT has been shown to increase the levels of the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) in macrophages stimulated with lipopolysaccharide (LPS).[2] NADPH is a crucial cofactor for antioxidant enzymes, and its increased availability enhances the cell's capacity to counteract oxidative stress. This modulation of the NADP+/NADPH ratio is a central mechanism by which DAT confers resistance to oxidative stress-induced cell death.[3]
Quantitative Data on Antioxidant Activity
A comprehensive search of the current scientific literature did not yield specific quantitative data on the antioxidant activity of this compound from standardized in vitro assays such as DPPH and ABTS. The following table is provided as a template for researchers to populate as data becomes available.
| Assay | Parameter | Result for this compound | Positive Control (e.g., Trolox, Ascorbic Acid) | Reference |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | Example: 5.0 ± 0.5 | - |
| ABTS Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | Example: 3.5 ± 0.3 | - |
| Cellular Antioxidant Assay (CAA) | EC50 (µg/mL) | Data Not Available | Example: 10.2 ± 1.1 | - |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. EC50: The concentration of the antioxidant required to provide 50% of the maximal protective effect in a cellular assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
This compound (DAT)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of DAT in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of DAT or the positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (DAT)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Control Solutions: Prepare serial dilutions of DAT and the positive control as described for the DPPH assay.
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of DAT or the positive control to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
This compound (DAT)
-
Positive control (e.g., Quercetin)
-
96-well black-walled, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black-walled plate at an appropriate density and allow them to adhere and grow to confluence.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of DAT or the positive control in serum-free medium for 1 hour.
-
-
Probe Loading: Add DCFH-DA solution to the cells and incubate for 30-60 minutes.
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove excess probe.
-
Add AAPH solution to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition of cellular oxidation is calculated, and the EC50 value is determined.
Visualizations
Putative Signaling Pathway of this compound's Antioxidant Effect
The following diagram illustrates a potential signaling pathway through which this compound may exert its antioxidant effects, based on its known ability to increase NADPH levels. Further research is needed to fully elucidate the upstream and downstream targets of DAT.
Caption: Putative signaling pathway of this compound's antioxidant action.
Experimental Workflow for Assessing In Vitro Antioxidant Activity
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of the antioxidant properties of this compound.
Caption: Experimental workflow for in vitro antioxidant assessment.
Conclusion
This compound demonstrates promising antioxidant properties in vitro, primarily through its ability to modulate the intracellular redox environment by increasing NADPH levels. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to further investigate and quantify the antioxidant efficacy of this microbial metabolite. The provided visualizations offer a framework for understanding its potential mechanisms and for designing comprehensive experimental strategies. Future studies should focus on generating robust quantitative data and elucidating the specific molecular targets of this compound to fully realize its potential as a therapeutic agent against oxidative stress-related conditions.
References
- 1. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice [mdpi.com]
- 2. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonifractor Plautii or Its Metabolite this compound as Prophylactic Agents for Alleviating Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Desaminotyrosine as an immunomodulatory molecule.
An In-depth Technical Guide on the Discovery of Desaminotyrosine as an Immunomodulatory Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiota plays a crucial role in modulating host immune responses. Recent discoveries have highlighted the significance of microbial metabolites in mediating the communication between the gut microbiome and the host's immune system. One such metabolite, this compound (DAT), has emerged as a potent immunomodulatory molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery of DAT, its mechanism of action, and the key experimental findings that have established its role in host defense against viral infections and in maintaining immune homeostasis.
The Discovery of this compound (DAT)
The seminal discovery of this compound as an immunomodulator was reported by Steed et al. in 2017 in the journal Science. The research team hypothesized that the protective effects of the gut microbiota against influenza virus infection were mediated by specific microbial metabolites that modulate the type I interferon (IFN) signaling pathway.[1][2]
Screening for Immunomodulatory Metabolites
To identify such metabolites, a screening assay was conducted using a reporter cell line that expresses luciferase under the control of a type I IFN-inducible promoter.[1] A library of 84 microbially associated metabolites was screened for their ability to induce or amplify type I IFN signaling in the presence of the viral mimic polyinosinic:polycytidylic acid (poly(I:C)) or IFN-β.[1]
Identification of this compound
From this screen, this compound (3-(4-hydroxyphenyl)propanoic acid) was identified as a lead candidate that dose-dependently amplified type I IFN signaling.[1] DAT is a metabolic byproduct of flavonoid degradation by gut bacteria, particularly Clostridium orbiscindens.[1][3] Flavonoids are polyphenolic compounds abundant in plant-based foods.[1]
Mechanism of Action of this compound
Subsequent mechanistic studies revealed that DAT does not directly induce type I IFN production but rather primes the amplification loop of the type I IFN signaling pathway.[1][2]
Signaling Pathway
The immunomodulatory effect of DAT is dependent on the type I IFN receptor (IFNAR) and the downstream signaling molecule STAT1.[1] Experiments using knockout mice and specific inhibitors demonstrated that DAT's activity is abrogated in the absence of IFNAR or STAT1.[1] Conversely, DAT's effect is independent of the upstream viral RNA sensor MAVS, indicating that it acts on the amplification loop rather than the initial induction of the IFN response.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational studies on DAT.
Table 1: In Vitro Amplification of Type I IFN Signaling by DAT
| Treatment Condition | Fold Change in Reporter Activity (Luminescence) | Reference |
| Poly(I:C) (5 µg/ml) + DAT (100 µM) | ~2.5 | [1] |
| IFN-β (10 U/ml) + DAT (100 µM) | ~3.0 | [1] |
Table 2: Effect of DAT on Survival in Influenza-Infected Mice
| Mouse Group | Treatment | Survival Rate (%) | Reference |
| Antibiotic-treated | Vehicle | ~20 | [1] |
| Antibiotic-treated | C. orbiscindens | ~80 | [1] |
| Antibiotic-treated | DAT | ~80 | [1] |
Table 3: DAT Levels in Feces and Serum of Mice
| Mouse Group | Fecal DAT (nmol/g) | Serum DAT (pM) | Reference |
| Control | ~5 | ~150 | [4] |
| Antibiotic-treated | Undetectable | ~25 | [4] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that led to the discovery and characterization of DAT are provided below.
In Vitro Type I IFN Reporter Assay
This protocol is used to screen for and validate metabolites that modulate type I IFN signaling.
-
Cell Culture: Maintain a stable reporter cell line (e.g., HEK-Blue™ IFN-α/β cells) expressing a secreted alkaline phosphatase (SEAP) or luciferase under the control of an IFN-inducible promoter.
-
Metabolite Treatment: Plate the reporter cells in a 96-well plate. Add the test metabolite (e.g., DAT at various concentrations) to the wells.
-
Stimulation: Co-treat the cells with a type I IFN inducer (e.g., 5 µg/ml poly(I:C)) or a type I IFN itself (e.g., 10 U/ml IFN-β).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Detection: Measure the reporter gene product (e.g., luminescence for luciferase or colorimetric change for SEAP) using a plate reader.
-
Analysis: Calculate the fold change in reporter activity relative to the vehicle-treated control.
In Vivo Influenza Virus Infection Model
This protocol assesses the in vivo efficacy of DAT in protecting against influenza infection.
-
Animal Model: Use C57BL/6 mice. For experiments involving microbial reconstitution, pre-treat mice with a cocktail of antibiotics in the drinking water for 2 weeks to deplete the gut microbiota.
-
DAT Administration: Administer DAT (e.g., 200 mM in drinking water or by oral gavage) for a specified period before and during the infection.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of influenza A virus (e.g., PR8 strain).
-
Monitoring: Monitor the mice daily for weight loss and survival for up to 14 days post-infection.
-
Viral Titer Measurement: At specific time points, euthanize a subset of mice, collect lung tissue, and determine the viral load using a plaque assay on MDCK cells.
Bone Marrow-Derived Macrophage (BMDM) Stimulation
This protocol is used to investigate the mechanism of DAT's action on immune cells.
-
BMDM Isolation and Culture: Isolate bone marrow from the femurs and tibias of mice (e.g., wild-type, Mavs-/-, or Stat1-/-). Culture the cells in DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages.
-
Treatment: Plate the BMDMs and treat with DAT (e.g., 100 µM) for a specified pre-incubation period (e.g., 12-24 hours).
-
Stimulation: Stimulate the DAT-primed BMDMs with poly(I:C) (e.g., 10 µg/ml) or IFN-β (e.g., 100 U/ml).
-
Gene Expression Analysis: After a suitable incubation period (e.g., 4-6 hours), extract RNA from the cells and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) such as Oas2, Mx2, and Ip10 (Cxcl10).
Experimental Workflows
The following diagrams illustrate the workflows of key experimental procedures.
Broader Immunomodulatory Roles of DAT
Beyond its role in antiviral immunity, DAT has been shown to possess broader anti-inflammatory and immunomodulatory properties.
-
Intestinal Homeostasis: DAT helps maintain the integrity of the mucosal barrier and can attenuate inflammation in models of colitis.[5][6]
-
Systemic Inflammation: It protects against systemic inflammation and endotoxemia in models of septic shock.[5]
-
Macrophage Function: DAT can enhance the antimicrobial functions of macrophages while selectively inhibiting the production of the pro-inflammatory cytokine IL-6 in response to LPS.[7][8] This is associated with its function as a redox-active molecule that increases cellular levels of NADPH.[7]
-
Cancer Immunotherapy: DAT has been shown to enhance T-cell priming and improve the efficacy of immune checkpoint inhibitors in cancer models.[9][10]
Conclusion and Future Directions
The discovery of this compound as a gut microbiota-derived immunomodulatory molecule has opened new avenues for therapeutic development. Its ability to augment type I IFN signaling and exert broader anti-inflammatory effects makes it a promising candidate for the treatment of viral infections, inflammatory bowel disease, and as an adjunct in cancer immunotherapy. Future research should focus on elucidating the precise molecular targets of DAT, optimizing its delivery and formulation, and translating these preclinical findings into clinical applications. The study of DAT underscores the critical importance of the gut microbiome and its metabolites in shaping host immunity and presents a compelling case for microbiome-targeted therapeutic strategies.
References
- 1. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.starklab.org [data.starklab.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
A Technical Guide to Desaminotyrosine: Natural Sources, Dietary Precursors, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desaminotyrosine (DAT), also known as phloretic acid or 3-(4-hydroxyphenyl)propionic acid, is a phenolic acid metabolite produced by the human gut microbiota.[1][2][3] It is not typically ingested directly in significant amounts but is rather a product of microbial metabolism of dietary precursors, primarily flavonoids and the amino acid tyrosine.[1][4] Emerging research has highlighted DAT's role as a crucial signaling molecule in modulating host immune responses. Specifically, it has been shown to protect against viral infections, such as influenza, by augmenting the type I interferon (IFN) signaling pathway.[5][6] Furthermore, DAT exhibits anti-inflammatory properties, enhances cancer immunotherapy, and plays a role in maintaining intestinal barrier integrity.[4][7][8] This guide provides a comprehensive overview of the natural sources and dietary precursors of DAT, quantitative data on its occurrence, detailed experimental protocols for its analysis, and diagrams of its core biological pathways.
Biosynthesis and Dietary Precursors of this compound
This compound is not a primary component of the human diet but is endogenously produced by specific species of the gut microbiome through the breakdown of various dietary compounds.
2.1 Dietary Precursors The primary dietary precursors for microbial DAT synthesis are polyphenolic compounds known as flavonoids, which are abundant in plant-based foods.[5] Key precursors include:
-
Flavonoids: A broad class of compounds from which DAT is a degradation product.[5] A flavonoid-rich diet is a key factor in ensuring the availability of precursors for DAT production.[5]
-
Phloretin: A dihydrochalcone flavonoid found in apples and other plants. The enzyme phloretin hydrolase acts on phloretin to produce phloretic acid (DAT) and phloroglucinol.[2]
-
p-Coumaric Acid: A hydroxycinnamic acid that can be reduced by gut microbes to form phloretic acid.[2][9]
-
Proanthocyanidins: These are complex flavonoids (polymers of flavan-3-ols) that are broken down into smaller phenolic acids, including DAT.[1]
-
Tyrosine: The amino acid tyrosine can also serve as a precursor, with DAT being a urinary metabolite of tyrosine metabolism.[1][2]
2.2 Microbial Producers Specific bacteria residing in the human intestinal tract are responsible for converting these dietary precursors into DAT. The most well-characterized producer is:
-
Flavonifractor plautii (formerly Clostridium orbiscindens): This human gut-associated microbe has been identified as a key producer of DAT from flavonoid metabolism.[2][5][7]
-
Lactiplantibacillus pentosus : Certain strains of this bacterium have also been shown to degrade phloretin to produce DAT.[10]
-
Other genera, including Clostridium, Eubacterium, Bacteroides, and Lactobacillus, are also implicated in the metabolism of flavonoids and phenolic acids.[1]
Natural Occurrence and Quantitative Data
While direct dietary intake of DAT is minimal, it can be found in some fermented foods and fruits. Its concentration is more relevant in biological samples, reflecting the metabolic activity of the gut microbiota. The following table summarizes known concentrations of DAT.
| Source Type | Source Name | Concentration Range | Average Concentration | Reference |
| Food | Olives (Olea europaea) | 2.80 - 6.00 mg/100g | 4.40 mg/100g | [11] |
| Beverage | Beer | 0.02 mg/L | 0.02 mg/L | [11] |
| Biological | Mouse Feces (Wild-Type) | Not specified | Nanomoles per gram | [5] |
| Biological | Mouse Serum (Wild-Type) | Not specified | Picomolar quantities | [5] |
| Biological | Mouse Feces (L. pentosus-treated) | ~120 - 180 ng/g | ~150 ng/g | [10] |
| Biological | Mouse Serum (L. pentosus-treated) | ~1.0 - 2.5 ng/mL | ~1.75 ng/mL | [10] |
Key Biological Signaling Pathways
DAT is a bioactive metabolite that exerts significant effects on host physiology, particularly immune regulation. The most well-documented mechanism is its ability to potentiate the type I interferon (IFN) response, which is critical for antiviral defense.
4.1 Augmentation of Type I Interferon (IFN) Signaling DAT is not a direct inducer of type I IFN but acts to prime and amplify the IFN signaling cascade.[5] When a host cell detects a viral pathogen, it initiates a primary IFN response. DAT enhances the subsequent amplification loop, leading to a more robust and protective antiviral state. The mechanism involves the IFN-α/β receptor (IFNAR) and the STAT1 transcription factor.[5] This enhanced signaling leads to the increased expression of interferon-stimulated genes (ISGs), which encode antiviral effector proteins that inhibit viral replication and protect the host.[6]
Experimental Methodologies
Accurate quantification and characterization of DAT from biological sources or in vitro cultures are essential for research and development. Below are detailed protocols for these applications.
5.1 Protocol: Quantification of DAT in Fecal and Serum Samples This protocol is adapted from methodologies using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry.[10]
Objective: To extract and quantify the concentration of this compound from mouse fecal and serum samples.
Materials:
-
Fecal and serum samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Centrifuge tubes (1.5 mL and 2.0 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer
-
Analytical standard for this compound (Phloretic acid)
Procedure:
-
Sample Preparation - Feces: a. Weigh approximately 50 mg of fecal sample into a 2.0 mL tube. b. Prepare an extraction solvent of methanol:acetonitrile:water (2:2:1, v/v/v) and pre-cool to -20°C. c. Add 1 mL of the cold extraction solvent to the fecal sample. d. Homogenize the sample using a bead beater or vigorous vortexing for 10 minutes. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Carefully collect the supernatant, pass it through a 0.22 µm syringe filter, and transfer it to an LC-MS vial.
-
Sample Preparation - Serum: a. Thaw serum samples on ice. b. In a 1.5 mL tube, mix 50 µL of serum with 200 µL of pre-cooled methanol (-20°C) for protein precipitation. c. Vortex for 2 minutes. d. Incubate at -20°C for 30 minutes to ensure complete protein precipitation. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an LC-MS vial.
-
UHPLC-MS/MS Analysis: a. Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Establish a suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transition of DAT or full scan mode for high-resolution MS. g. Quantification: Generate a standard curve using the analytical standard of this compound (0.1 ng/mL to 1000 ng/mL) to calculate the concentration in the samples.
5.2 Protocol: In Vitro Bacterial Production of DAT from Phloretin This protocol is based on methods used to screen bacteria for the ability to metabolize flavonoids.[10]
Objective: To determine if a bacterial strain can produce this compound from the precursor phloretin.
Materials:
-
Bacterial strain of interest (e.g., Lactiplantibacillus pentosus).
-
Appropriate growth medium (e.g., MRS broth).
-
M9 minimal medium.
-
Phloretin stock solution (in DMSO or ethanol).
-
Anaerobic incubator or chamber.
-
Spectrophotometer or UHPLC-MS/MS system.
Procedure:
-
Bacterial Culture Preparation: a. Inoculate the bacterial strain into 5 mL of MRS broth and grow overnight under anaerobic conditions at 37°C. b. Harvest the bacterial cells by centrifugation at 3,000 x g for 15 minutes at 4°C. c. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
Biotransformation Assay: a. Resuspend the washed bacterial pellet in M9 minimal medium to a desired optical density (e.g., OD600 = 1.0). b. Add phloretin from the stock solution to the bacterial suspension to a final concentration of 0.5 mM. c. Prepare a negative control with bacteria but no phloretin, and another control with phloretin in M9 medium but no bacteria. d. Incubate all samples anaerobically at 37°C.
-
Sample Analysis: a. At various time points (e.g., 12h, 24h, 48h), collect an aliquot of the culture. b. Centrifuge the aliquot to pellet the bacteria. c. Collect the supernatant for analysis. d. Analyze the supernatant for the presence of this compound using the UHPLC-MS/MS method described in Protocol 5.1. The disappearance of the phloretin peak and the appearance of a DAT peak indicates successful biotransformation.
Conclusion and Future Directions
This compound stands out as a critical mediator of host-microbiota communication, translating dietary inputs into tangible physiological outcomes. Its well-defined role in augmenting type I interferon signaling presents a promising avenue for developing novel therapeutics for viral diseases and cancer immunotherapy.[5][7] The dependence of DAT production on specific dietary precursors (flavonoids) and gut microbes (F. plautii) underscores the potential of precision nutrition and microbiome modulation as strategies to enhance host defense. Future research should focus on identifying a broader range of DAT-producing bacteria, quantifying DAT levels in diverse human populations, and elucidating its full spectrum of biological activities to harness its therapeutic potential.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002199) [hmdb.ca]
- 2. Phloretic acid - Wikipedia [en.wikipedia.org]
- 3. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Showing Compound Phloretic acid (FDB000849) - FooDB [foodb.ca]
Methodological & Application
Application Notes: Quantification of Desaminotyrosine in Fecal Samples
Introduction
Desaminotyrosine (DAT), also known as 3-(4-hydroxyphenyl)propanoic acid, is a phenolic acid produced by the gut microbiota. It originates from the microbial metabolism of dietary flavonoids and the amino acid tyrosine.[1][2][3] As a key microbial metabolite, DAT has garnered significant attention from researchers for its role in modulating host immune responses. It has been shown to protect against viral infections like influenza by augmenting type I interferon (IFN-I) signaling and to enhance cancer immunotherapy.[2][3][4] Given its immunomodulatory functions, the accurate quantification of DAT in fecal samples is crucial for understanding the interplay between the gut microbiome, host metabolism, and disease pathogenesis. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to reliably measure DAT in complex fecal matrices.
Biochemical Pathway of this compound
This compound is a product of gut microbial metabolism. Certain species, such as Clostridium orbiscindens and Flavonifractor plautii, can produce DAT from the degradation of dietary flavonoids.[2][3] It is also a known product of tyrosine metabolism by various gut bacteria.[1] The presence and concentration of DAT in feces provide a functional readout of specific microbial activities within the gut.
Caption: Biochemical pathway of this compound (DAT) production and its host effects.
Analytical Methods for DAT Quantification
The measurement of metabolites in feces is challenging due to the matrix's complexity and heterogeneity.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for targeted metabolite quantification due to its high sensitivity and specificity.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds, though it often requires a derivatization step for non-volatile molecules like DAT.[8][10]
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separates compounds by liquid chromatography, followed by detection and quantification using tandem mass spectrometry. | High sensitivity and specificity. Suitable for a wide range of polar and non-polar metabolites. No derivatization is typically required.[8][9] | Matrix effects can suppress or enhance ionization, affecting accuracy.[10] |
| GC-MS | Separates volatile compounds by gas chromatography, followed by mass spectrometry for detection. | Excellent chromatographic resolution. Established libraries for spectral matching. | Often requires chemical derivatization for non-volatile analytes like DAT, which adds complexity.[10] Limited to thermally stable and volatile compounds. |
| HPLC | Separates compounds by liquid chromatography with detection by UV or other detectors (e.g., ELSD). | Robust and widely available. | Lower sensitivity and specificity compared to MS-based methods.[11] May not be suitable for complex matrices without extensive cleanup. |
Experimental Workflow
A standardized workflow is critical for achieving reproducible results in fecal metabolomics.[6] The process involves careful sample collection and storage, a robust extraction protocol to isolate metabolites from the complex fecal matrix, and sensitive analytical detection.
Caption: General experimental workflow for measuring this compound in fecal samples.
Experimental Protocols
Protocol 1: Fecal Sample Collection and Storage
Proper sample handling from the point of collection is essential to preserve metabolite stability and minimize variability.[6]
Materials:
-
Collection containers
-
Dry ice
-
-80°C freezer
Procedure:
-
Provide participants with instructions for sample collection.
-
Samples should be collected and immediately frozen. For field collections, use dry ice for transport.
-
Upon arrival at the laboratory, immediately store the fecal samples at -80°C until analysis.[6][12] Long-term storage at this temperature is considered the "golden standard" for minimizing metabolite degradation.[6]
Protocol 2: Fecal Metabolite Extraction
This protocol describes a monophasic extraction suitable for LC-MS analysis, optimized for a broad range of metabolites including DAT.[13][14]
Materials:
-
Lyophilizer (Freeze-dryer)
-
Homogenizer (e.g., bead beater)
-
Zirconia or stainless steel beads
-
Microcentrifuge tubes (2 mL)
-
Cold LC-MS grade methanol (MeOH)
-
Centrifuge capable of >15,000 x g and 4°C
-
Syringe filters (0.22 µm)
Procedure:
-
Lyophilization: Freeze-dry the fecal samples until a constant weight is achieved. This removes water and allows for normalization to dry sample weight, which is more consistent than wet weight.
-
Homogenization: Weigh 30-50 mg of lyophilized fecal powder into a 2 mL microcentrifuge tube containing sterile beads.[13][15]
-
Extraction: Add 1 mL of cold methanol to the tube (a sample-to-solvent ratio of 1:20 to 1:25 is often effective).[7][13] Methanol is a versatile solvent for extracting a wide range of metabolites.[9][15]
-
Cell Disruption: Secure the tubes in a bead beater and process for 5-10 minutes to ensure thorough homogenization and disruption of microbial cells.
-
Incubation/Sonication: For enhanced extraction, samples can be briefly sonicated in an ice bath or vortexed at 4°C.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet insoluble debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For LC-MS analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Storage: Store the final extract at -80°C until analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a general framework for targeted DAT quantification using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Materials:
-
UHPLC-MS/MS system
-
C18 analytical column (e.g., 100 mm × 2.1 mm, <2.6 µm particle size)
-
This compound analytical standard
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples. Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[13]
-
Flow Rate: 300-400 µL/min.[13]
-
Injection Volume: 2-5 µL.
-
Gradient: A typical gradient would start with a high percentage of aqueous mobile phase (e.g., 99% A), ramping up to a high percentage of organic phase (e.g., 95-100% B) to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for separation from isobaric interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic acids, though positive mode should also be tested.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion (Q1) and a specific product ion (Q3) for this compound must be determined by infusing the analytical standard.
-
Optimization: Optimize key MS parameters such as capillary voltage, gas flows, and collision energy for the specific DAT MRM transition.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify this compound in the fecal extracts by interpolating their peak areas from the calibration curve.
-
Normalize the final concentration to the initial dry weight of the fecal sample (e.g., in µmol/g).
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods used in fecal metabolomics. Actual values can vary based on the specific instrumentation and protocol.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | Low nM to µM range | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Low nM to µM range | The lowest concentration of the analyte that can be accurately and precisely quantified. For example, some methods report LOQs as low as 0.9 µM.[16] |
| Linearity (R²) | >0.99 | A measure of how well the calibration curve fits the data points. |
| Reported Concentration | Variable | Fecal DAT concentrations can vary significantly. One study established a threshold of 0.005 µmol/g of dry feces to categorize patients.[17] |
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002199) [hmdb.ca]
- 2. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of fecal sample preparation for global metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Microbiome metabolite quantification methods enabling insights into human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The microbial metabolite this compound protects against graft-versus-host disease via mTORC1 and STING-dependent intestinal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desaminotyrosine in Human Serum using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desaminotyrosine in human serum. This compound, a metabolite derived from the microbial breakdown of tyrosine, is of growing interest in clinical research. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UPLC) separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is employed to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in a complex biological matrix.
Introduction
This compound, also known as 3-(4-hydroxyphenyl)propionic acid, is a phenolic acid produced by gut microbiota from the amino acid tyrosine.[1] Altered levels of this compound have been associated with various physiological and pathological conditions, making it a potential biomarker. Consequently, a reliable and validated analytical method for its quantification in biological fluids like serum is essential for advancing research in this area. This application note provides a detailed protocol for the determination of this compound in human serum using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
This compound standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (drug-free)
Sample Preparation
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-d4 at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), negative mode
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 165 -> Product ion (Q3) m/z 121[2]
-
This compound-d4 (Internal Standard): To be determined based on the specific labeled standard used.
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human serum. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and any variability in sample preparation and instrument response.
Data Presentation
A summary of the quantitative performance of the method is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |
| Precision (CV% at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | > 85% |
LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control
Experimental Workflow Diagram
Caption: Workflow for serum this compound quantification.
Signaling Pathway Diagram
Caption: Metabolic pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in human serum. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in a research setting. The validation data demonstrates that the method is accurate, precise, and linear over a biologically relevant concentration range.
References
Application Notes and Protocols for Oral Administration of Desaminotyrosine in Experimental Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desaminotyrosine (DAT), a microbial metabolite derived from the breakdown of flavonoids by gut bacteria, has emerged as a significant modulator of host physiology.[1][2] Research in experimental animal models has demonstrated its potent anti-inflammatory, immunomodulatory, and anti-tumor properties.[1][3][4] Notably, the biological effects of DAT are often mediated through the potentiation of type I interferon (IFN-I) signaling.[1][3][5] These characteristics position DAT as a promising therapeutic candidate for a range of conditions, including inflammatory bowel disease, obesity-related metabolic dysfunction, and as an adjunct to cancer immunotherapy.[1][2][3]
This document provides detailed application notes and standardized protocols for the oral administration of DAT in common experimental animal models. It is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this microbial metabolite.
Data Presentation: Quantitative Summary of Oral DAT Administration Studies
The following table summarizes key quantitative data from various studies involving the oral administration of this compound to experimental animals. This allows for easy comparison of dosages, administration routes, and observed effects across different models.
| Animal Model | Species/Strain | DAT Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| High-Fat Diet (HFD)-Induced Obesity | C57BL/6J Mice | 100 mM in drinking water | Ad libitum in drinking water | 11 weeks | Reduced body weight gain and fat mass accumulation. | [1][2] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Mice | Not specified | Not specified | Not specified | Attenuated mucosal inflammation in a type I IFN-dependent manner. | [1] |
| Influenza Virus Infection | C57BL/6J Mice | 200 mM in drinking water | Ad libitum in drinking water | 7 days prior to and during infection | Protected against influenza-induced mortality and weight loss by augmenting type I IFN signaling. | [5] |
| Cancer Immunotherapy (Melanoma) | C57BL/6J Mice | Not specified | Oral supplementation | Not specified | Delayed tumor growth and enhanced the efficacy of anti-CTLA-4 and anti-PD-1 checkpoint inhibitors. | [3][4] |
| Acute and Subchronic Toxicity | Sprague-Dawley Rats | Acute: Up to 5000 mg/kg; Subchronic: 125, 250, 500 mg/kg/day | Oral gavage | Acute: Single dose; Subchronic: 28 days | LD50: 3129 mg/kg. NOAEL: 125 mg/kg/day. Higher doses showed toxicity to the liver, kidney, and lungs. | [6] |
| Myocardial Ischemia/Reperfusion Injury | C57BL/6J Mice | 20 mg/mL in drinking water | Ad libitum in drinking water | Not specified | Provided cardioprotective effects. | [7] |
| Influenza Virus H1N1 Infection (with L. pentosus CCFM1227) | ICR Mice | Not applicable (DAT produced by administered bacteria) | Oral gavage of bacteria | 2 weeks prior to infection | Increased fecal DAT levels and protected against influenza virus. | [8] |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model in Mice
This protocol describes the induction of obesity using a high-fat diet and subsequent treatment with orally administered this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
This compound (DAT)
-
Sterile drinking water
-
Animal balance
-
Metabolic cages (optional, for food/water intake monitoring)
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week, providing standard chow and water ad libitum.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Control Diet, HFD, HFD + DAT).
-
Diet Induction:
-
Provide the Control group with the standard chow diet.
-
Provide the HFD and HFD + DAT groups with the high-fat diet.
-
-
DAT Administration:
-
Prepare a 100 mM solution of DAT in sterile drinking water. The solution should be freshly prepared and replaced regularly (e.g., every 2-3 days).
-
Provide the HFD + DAT group with the DAT-containing drinking water ad libitum.
-
Provide the Control and HFD groups with regular sterile drinking water.
-
-
Monitoring:
-
Monitor body weight weekly.
-
Monitor food and water intake (optional).
-
At the end of the study (e.g., 11 weeks), euthanize the mice and collect tissues of interest (e.g., adipose tissue, liver) for further analysis.
-
Experimental Workflow for HFD-Induced Obesity Model
Caption: Workflow for the HFD-induced obesity model with DAT treatment.
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This protocol outlines the induction of acute colitis using DSS and treatment with this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS; 36,000-50,000 Da)
-
This compound (DAT)
-
Sterile drinking water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimation: Acclimate mice for at least one week with standard chow and water.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Control, DSS, DSS + DAT).
-
DAT Pre-treatment (Optional but Recommended): Begin DAT administration in drinking water (concentration to be optimized, e.g., 100-200 mM) or via oral gavage for a specified period (e.g., 7 days) before DSS induction.
-
Colitis Induction:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. This solution should be freshly prepared.
-
Provide the DSS and DSS + DAT groups with the DSS-containing water for a defined period (e.g., 5-7 days).
-
The Control group continues to receive regular sterile drinking water.
-
-
DAT Treatment: Continue DAT administration to the DSS + DAT group throughout the DSS induction period.
-
Monitoring:
-
Record body weight daily.
-
Monitor for clinical signs of colitis daily (e.g., stool consistency, presence of blood in feces).
-
A Disease Activity Index (DAI) can be calculated based on these parameters.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon for length measurement and histological analysis.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for the DSS-induced colitis model with DAT administration.
Protocol 3: Cancer Immunotherapy Model in Mice
This protocol details the use of this compound as an adjunct to immune checkpoint inhibitor (ICI) therapy in a murine tumor model.
Materials:
-
C57BL/6J mice
-
Murine cancer cell line (e.g., B16-F10 melanoma)
-
Phosphate-buffered saline (PBS)
-
Immune checkpoint inhibitors (e.g., anti-CTLA-4, anti-PD-1 antibodies)
-
This compound (DAT)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 B16-F10 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Then, randomize the mice into treatment groups (e.g., Vehicle, ICI alone, DAT alone, ICI + DAT).
-
Treatment Administration:
-
DAT: Administer DAT orally, either in the drinking water or by daily gavage at a predetermined dose.
-
ICI: Administer the checkpoint inhibitor antibody (e.g., intraperitoneally) according to a previously established dosing schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor the general health and body weight of the mice.
-
Endpoint Analysis: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Experimental Workflow for Cancer Immunotherapy Model
Caption: Workflow for cancer immunotherapy model with adjunct DAT therapy.
Signaling Pathway
The immunomodulatory effects of this compound are predominantly mediated through the enhancement of the Type I Interferon (IFN-I) signaling pathway .[1][3][5] DAT does not appear to induce IFN-I production on its own but rather primes the cellular machinery to respond more robustly to IFN-I stimulation. This leads to the increased expression of interferon-stimulated genes (ISGs), which have antiviral, anti-proliferative, and immunoregulatory functions.
This compound-Mediated Enhancement of Type I Interferon Signaling
Caption: DAT enhances the Type I IFN signaling cascade.
Conclusion
The oral administration of this compound presents a promising therapeutic strategy in various preclinical models. The protocols and data provided herein offer a foundation for researchers to explore the multifaceted activities of this microbial metabolite. Careful consideration of the animal model, dosage, and administration route is crucial for obtaining reproducible and meaningful results. Further research is warranted to fully elucidate the mechanisms of action and translational potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Desaminotyrosine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desaminotyrosine (DAT), a microbial metabolite derived from the breakdown of flavonoids by gut bacteria, has emerged as a molecule of significant interest due to its diverse bioactive properties.[1][2][3] Possessing antioxidant, anti-inflammatory, and immunomodulatory activities, DAT is a promising candidate for therapeutic development. These application notes provide detailed protocols for robust and reproducible cell culture-based assays to investigate the bioactivity of this compound.
Bioactivities of this compound
This compound has been shown to exert several key biological effects:
-
Antioxidant Activity: DAT exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.[4][5] This activity is crucial in mitigating cellular damage implicated in a range of chronic diseases.
-
Anti-inflammatory and Immunomodulatory Effects: DAT has been demonstrated to modulate the immune response, notably by enhancing the type I interferon (IFN) signaling pathway, which is critical for antiviral defense.[1][2][6][7] Concurrently, it can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), suggesting a role in resolving inflammation.[8]
-
Gut Barrier Enhancement: DAT contributes to the maintenance of intestinal barrier integrity, a critical function for preventing the translocation of harmful substances from the gut into the systemic circulation.[3]
I. Antioxidant Activity Assessment
Application Note: Cellular Antioxidant Activity (CAA) Assay
The Cellular Antioxidant Activity (CAA) assay is a cell-based method that measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).[4][9][10] This assay is more biologically relevant than simple chemical antioxidant assays as it accounts for cellular uptake, metabolism, and distribution of the test compound. The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of this compound is determined by its ability to reduce the fluorescence signal.[4][10][11]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
1. Cell Culture and Seeding:
- Culture a suitable cell line, such as human hepatocarcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells, in a 96-well, black, clear-bottom microplate until they reach 90-100% confluency.[4][9][10]
- Use appropriate culture medium and conditions (e.g., 37°C, 5% CO2).
2. Reagent Preparation:
- This compound (DAT) Stock Solution: Prepare a concentrated stock solution of DAT in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions to achieve the desired final concentrations for testing.
- DCFH-DA Probe Solution: Prepare a working solution of DCFH-DA in a serum-free culture medium. A typical final concentration is 25 µM.[12] Protect the solution from light.
- Radical Initiator (AAPH) Solution: Prepare a fresh solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) in the appropriate buffer or medium. A common concentration is 600 µM.[11]
3. Assay Procedure:
- Wash the confluent cell monolayers twice with sterile phosphate-buffered saline (PBS).
- Add 100 µL of the DCFH-DA working solution to each well and incubate for 1 hour at 37°C in the dark.[10]
- Remove the DCFH-DA solution and wash the cells again with PBS.
- Add 100 µL of pre-warmed PBS or serum-free medium containing the desired concentrations of DAT or a positive control (e.g., Quercetin) to the respective wells.[4][10] Include a vehicle control (solvent only).
- Incubate for 1 hour at 37°C.
- Add 100 µL of the AAPH solution to all wells except for the negative control wells (which should receive medium without AAPH).
- Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]
- Take readings every 5 minutes for 1 hour.
4. Data Analysis:
- Calculate the area under the curve (AUC) for the fluorescence kinetic measurements for each treatment group.
- The Cellular Antioxidant Activity is calculated using the following formula: CAA (%) = (1 - (AUCsample / AUCcontrol)) x 100
- Where AUCsample is the AUC for the DAT-treated wells and AUCcontrol is the AUC for the vehicle-treated wells.
- The IC50 value, the concentration of DAT that inhibits 50% of ROS production, can be determined by plotting the CAA (%) against the log of the DAT concentration.[13][14][15][16][17]
Data Presentation
Table 1: Antioxidant Activity of this compound in a Cellular Antioxidant Activity (CAA) Assay
| This compound (µM) | % ROS Inhibition (CAA Units) |
| 1 | Insert Data |
| 10 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| IC50 (µM) | Calculate from dose-response curve |
Note: The data in this table is illustrative. Actual results will vary depending on the experimental conditions and cell line used.
Experimental Workflow: CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
II. Anti-inflammatory and Immunomodulatory Activity Assessment
Application Note: Cytokine Production in Macrophages
This compound's immunomodulatory effects can be quantified by measuring its impact on cytokine production in macrophages, such as the RAW 264.7 cell line.[2][3][18][19][20][21][22][23] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages produce a range of pro-inflammatory cytokines, including IL-6 and TNF-α, as well as type I interferons like IFN-β. By treating LPS-stimulated macrophages with DAT, researchers can assess its ability to suppress pro-inflammatory cytokine production and enhance antiviral IFN responses. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine concentrations in cell culture supernatants.[19][21][24][25][26][27]
Experimental Protocol: Cytokine Measurement by ELISA
1. Cell Culture and Stimulation:
- Seed RAW 264.7 macrophages in a 24-well or 96-well culture plate at an appropriate density (e.g., 2 x 105 cells/well for a 24-well plate).
- Allow the cells to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 6-24 hours) to induce cytokine production.[3][19] Include control wells with no LPS and LPS-only.
2. Supernatant Collection:
- After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
- Carefully collect the cell culture supernatants, avoiding disturbance of the cell pellet.
- Store the supernatants at -80°C until analysis.
3. ELISA Procedure (Sandwich ELISA):
- Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or anti-mouse IFN-β) overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
- Wash the plate.
- Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.
- Wash the plate.
- Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
- Wash the plate.
- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
- Wash the plate.
- Add a substrate solution (e.g., TMB) and incubate until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards.
- Use the standard curve to determine the concentration of the cytokine in the experimental samples.
- Express the results as pg/mL or ng/mL of the cytokine.
Data Presentation
Table 2: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Control (No LPS) | Insert Data | Insert Data |
| LPS (100 ng/mL) | Insert Data | Insert Data |
| LPS + DAT (10 µM) | Insert Data | Insert Data |
| LPS + DAT (50 µM) | Insert Data | Insert Data |
| LPS + DAT (100 µM) | Insert Data | Insert Data |
Note: This table is a template. The actual data will depend on the specific experimental conditions.
Signaling Pathway: DAT-Mediated Immunomodulation
Caption: DAT modulates LPS-induced signaling in macrophages.
III. Gut Barrier Function Assessment
Application Note: Transepithelial Electrical Resistance (TER) Measurement
The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis. This barrier is formed by tight junctions between epithelial cells, which regulate the passage of ions and solutes. Transepithelial Electrical Resistance (TER) is a widely accepted method for quantifying the integrity of this barrier in vitro.[28][29][30][31][32][33][34][35] A higher TER value indicates a more intact and less permeable cell monolayer. The Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes, is a standard model for these studies.[28][29][31][32][34][35][36] By treating Caco-2 monolayers with this compound, one can assess its ability to enhance or protect the gut barrier function, for instance, against an inflammatory challenge.
Experimental Protocol: TER Measurement in Caco-2 Cells
1. Cell Culture on Transwell® Inserts:
- Seed Caco-2 cells onto microporous membrane inserts (e.g., Transwell®) in a multi-well plate at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with stable tight junctions.[29][30][31]
- Change the culture medium in both the apical and basolateral compartments every 2-3 days.
2. TER Measurement:
- Use a voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2 Voltohmmeter).
- Before measurement, equilibrate the cell culture plates to room temperature.
- Sterilize the electrodes with 70% ethanol and rinse with sterile PBS or culture medium.
- Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.
- Record the resistance reading in ohms (Ω).
- Measure the resistance of a blank insert without cells containing only culture medium to subtract from the cell monolayer readings.
3. Experimental Procedure:
- Measure the baseline TER of the differentiated Caco-2 monolayers.
- Treat the cells by adding this compound to the apical, basolateral, or both compartments at various concentrations.
- To assess the protective effect of DAT, the cells can be co-treated with an inflammatory stimulus (e.g., TNF-α or IFN-γ) that is known to disrupt barrier function.
- Measure the TER at different time points after treatment (e.g., 24, 48, 72 hours).
4. Data Analysis:
- Subtract the resistance of the blank insert from the resistance of the cell-seeded inserts.
- Calculate the TER in Ω·cm² by multiplying the corrected resistance by the surface area of the membrane insert. TER (Ω·cm²) = (Rtotal - Rblank) x Membrane Area (cm²)
- Plot the TER values over time for each treatment group.
Data Presentation
Table 3: Effect of this compound on the Transepithelial Electrical Resistance (TER) of Caco-2 Cell Monolayers
| Treatment | Baseline TER (Ω·cm²) | TER at 24h (Ω·cm²) | TER at 48h (Ω·cm²) |
| Control | Insert Data | Insert Data | Insert Data |
| Inflammatory Stimulus | Insert Data | Insert Data | Insert Data |
| DAT (50 µM) | Insert Data | Insert Data | Insert Data |
| Inflammatory Stimulus + DAT (50 µM) | Insert Data | Insert Data | Insert Data |
Note: This table provides an example format for presenting TER data. Actual values will vary.
Experimental Workflow: TER Measurement
Caption: Workflow for Transepithelial Electrical Resistance (TER) Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. content.abcam.com [content.abcam.com]
- 11. 2.4. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bowdish.ca [bowdish.ca]
- 19. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. ELISA flow diagram | U-CyTech [ucytech.com]
- 27. researchgate.net [researchgate.net]
- 28. culturecollections.org.uk [culturecollections.org.uk]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. corning.com [corning.com]
- 31. scientificlabs.co.uk [scientificlabs.co.uk]
- 32. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 33. nanoanalytics.com [nanoanalytics.com]
- 34. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. IL-6 trans-signaling modulates TLR4-dependent inflammatory responses via STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Desaminotyrosine-Producing Bacteria from Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing Desaminotyrosine (DAT)-producing bacteria from the gut microbiota. DAT, a microbial metabolite of flavonoids and aromatic amino acids, has garnered significant interest for its immunomodulatory and health-promoting effects. The following protocols and data are intended to facilitate research into the therapeutic potential of DAT and the bacteria that produce it.
Introduction
This compound (3-(4-hydroxyphenyl)propionic acid) is a phenolic acid produced by the gut microbiota through the metabolism of dietary flavonoids and the amino acid tyrosine.[1] Emerging research has highlighted the significant role of DAT in host physiology, including the modulation of immune responses, particularly the augmentation of type I interferon (IFN) signaling, which is crucial for antiviral defense and cancer immunotherapy.[2][3] Furthermore, DAT has been shown to possess anti-inflammatory properties and contributes to the maintenance of the intestinal barrier integrity.[4][5] Identifying the specific bacterial species responsible for DAT production is a critical step in harnessing its therapeutic potential, either through probiotic development or as a biomarker for gut health. This document outlines the necessary protocols for the isolation, identification, and functional characterization of DAT-producing bacteria from complex gut microbial communities.
Key Bacterial Species Associated with this compound Production
Several bacterial species, primarily within the Firmicutes phylum, have been identified as producers of this compound. These include:
-
Flavonifractor plautii (previously known as Clostridium orbiscindens): A well-characterized flavonoid-degrading bacterium shown to produce DAT.[2][6]
-
Clostridium sporogenes and Clostridium botulinum : Known to produce DAT from aromatic amino acids.[1]
-
Lactiplantibacillus pentosus : Certain strains have been shown to produce DAT from the flavonoid phloretin.[7]
-
Other genera implicated in DAT production include Acinetobacter, Bacteroides, Bifidobacterium, Enterococcus, Escherichia, Eubacterium, Klebsiella, Lactobacillus, Pseudomonas, and Staphylococcus.[1]
Data Presentation: In Vitro and In Vivo DAT Production
The following tables summarize quantitative data related to DAT production by gut bacteria and its physiological concentrations.
Table 1: In Vitro Production of this compound by Gut Bacteria
| Bacterial Species | Substrate | Incubation Time (hours) | DAT Concentration (µM) | Reference |
| Flavonifractor plautii (formerly C. orbiscindens) | Quercetin | 48 | Not explicitly quantified in µM, but degradation of 20 mM quercetin was observed. | [2] |
| Lactiplantibacillus pentosus CCFM1227 | Phloretin (0.5 mM) | 24 | Not explicitly quantified in µM, but production was confirmed via UHPLC Q-Exactive MS. | [7] |
| Murine Small Intestinal Organoids | DAT (100 µM) | 144 (6 days) | - (Used for stimulation) | [1] |
Table 2: Fecal and Serum Concentrations of this compound
| Condition | Sample Type | DAT Concentration | Reference |
| Wild-type mice | Feces | nanomoles/gram | [7] |
| Wild-type mice | Serum | picomolar range | [7] |
| Antibiotic-treated mice | Feces | Not detected | [7] |
| Antibiotic-treated mice | Serum | Markedly reduced | [7] |
| Allo-HSCT Patients (pre-transplant) | Feces | Median ~100 µM | [1] |
| Allo-HSCT Patients (post-transplant) | Feces | Significantly declined from pre-transplant levels | [8] |
| Mice gavaged with F. plautii | Serum | ~3.5-fold increase | [8] |
Experimental Protocols
Protocol 1: Enrichment and Isolation of DAT-Producing Bacteria from Fecal Samples
This protocol describes the enrichment and isolation of bacteria capable of degrading flavonoids, a key step in identifying potential DAT producers.
Materials:
-
Fresh fecal sample
-
Anaerobic chamber or system
-
Sterile, anaerobic phosphate-buffered saline (PBS)
-
Enrichment medium: Gifu Anaerobic Medium (GAM) broth or a modified basal medium supplemented with a flavonoid.
-
Flavonoid stock solution (e.g., 20 mM quercetin or 0.5 mM phloretin in a suitable solvent like DMSO, filter-sterilized)
-
Agar plates of the chosen enrichment medium
-
Sterile dilution tubes and pipettes
Procedure:
-
Sample Preparation:
-
Perform all steps under strict anaerobic conditions.
-
Homogenize 1 gram of fresh fecal sample in 9 mL of sterile, anaerobic PBS to create a 10⁻¹ dilution.
-
Prepare a serial dilution series (10⁻² to 10⁻⁹) in anaerobic PBS.
-
-
Enrichment Culture:
-
Inoculate tubes of enrichment broth with 100 µL of each dilution from 10⁻³ to 10⁻⁹.
-
Supplement the enrichment broth with a final concentration of 20 µM quercetin or 0.5 mM phloretin from the stock solution. A control broth without the flavonoid should also be inoculated.
-
Incubate the tubes anaerobically at 37°C for 48-72 hours.
-
-
Isolation of Colonies:
-
From the highest dilution showing turbidity (growth) in the flavonoid-supplemented medium, plate 100 µL onto corresponding agar plates.
-
A fluorescence-quenching method can be employed for quercetin degraders.[2] For this, a nylon membrane soaked in quercetin and a fluorescent dye is placed on the agar surface. Colonies that degrade quercetin will appear as fluorescent spots under UV light.[2]
-
Incubate the plates anaerobically at 37°C for 48-96 hours until colonies are visible.
-
-
Subculturing and Purification:
-
Pick individual colonies with distinct morphologies and streak them onto fresh agar plates to obtain pure cultures.
-
Repeat the streaking process until a pure culture is confirmed by microscopy.
-
-
Identification:
-
Identify the pure isolates using 16S rRNA gene sequencing and comparison with databases like NCBI GenBank.
-
Protocol 2: In Vitro this compound Production Assay
This assay determines the ability of a bacterial isolate to produce DAT from a flavonoid substrate.
Materials:
-
Pure bacterial isolate
-
Appropriate liquid culture medium (e.g., GAM broth for F. plautii, MRS broth for Lactobacillus)
-
Minimal medium (e.g., M9 medium)
-
Flavonoid substrate (e.g., phloretin)
-
Sterile microcentrifuge tubes
-
Centrifuge
-
UHPLC-MS/MS system
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial isolate into its optimal growth medium and incubate under appropriate conditions (e.g., anaerobically at 37°C) for 12-24 hours.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile, anaerobic PBS.
-
-
DAT Production Assay:
-
Resuspend the washed bacterial cells in a minimal medium (e.g., M9) to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Add the flavonoid substrate to a final concentration of 0.5 mM (e.g., phloretin).[7]
-
Incubate the cell suspension under anaerobic conditions at 37°C.
-
Collect supernatant samples at different time points (e.g., 0, 12, 24, and 48 hours) by centrifuging the suspension to pellet the bacteria.
-
-
Sample Preparation for LC-MS/MS:
-
To 200 µL of the collected supernatant, add 800 µL of ice-cold methanol to precipitate proteins.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube and dry it under a vacuum.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
-
Protocol 3: Quantification of this compound using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of DAT in bacterial culture supernatants or fecal extracts.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).
-
A reversed-phase C18 column is typically used for separation.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
General LC Gradient:
-
A gradient elution is typically employed, starting with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes. The specific gradient will need to be optimized based on the column and system used.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.
-
Multiple Reaction Monitoring (MRM) for a Triple Quadrupole MS:
-
Precursor Ion (Q1): The m/z of deprotonated DAT.
-
Product Ions (Q3): Specific fragment ions of DAT. The exact m/z values for precursor and product ions should be determined by infusing a pure DAT standard.
-
-
High-Resolution MS (e.g., Orbitrap):
-
Acquisition in full scan mode with a high resolution to determine the accurate mass of DAT.
-
Targeted MS/MS (or parallel reaction monitoring - PRM) can be used for confirmation and quantification.
-
Quantification:
-
A standard curve of pure DAT of known concentrations should be prepared in the same matrix as the samples (e.g., minimal medium or fecal extract from a DAT-negative sample) to ensure accurate quantification.
-
An internal standard (e.g., a stable isotope-labeled DAT) should be used to correct for matrix effects and variations in sample preparation and injection volume.
Visualization of Signaling Pathways and Workflows
References
- 1. The microbial metabolite this compound protects against graft-versus-host disease via mTORC1 and STING-dependent intestinal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoid-Modifying Capabilities of the Human Gut Microbiome—An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice [mdpi.com]
- 8. Flavonifractor Plautii or Its Metabolite this compound as Prophylactic Agents for Alleviating Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desaminotyrosine (DAT) Intervention Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desaminotyrosine (DAT), also known as 3-(4-hydroxyphenyl)propanoic acid, is a microbial metabolite derived from the breakdown of flavonoids by gut bacteria.[1][2] Emerging research highlights its significant role as a signaling molecule with potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][3][4] DAT has shown therapeutic potential in various preclinical mouse models, including those for metabolic disorders, inflammatory bowel disease, infectious diseases, and cancer immunotherapy.[1][2][5] These application notes provide detailed experimental designs and protocols for conducting this compound intervention studies in mice.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters from published this compound intervention studies in mice, providing a reference for experimental design.
Table 1: DAT Administration in a High-Fat Diet (HFD) Induced Obesity Model
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6J | [2] |
| Diet | High-Fat Diet (HFD) | [2] |
| DAT Administration Route | Oral, in drinking water | [2] |
| DAT Concentration | 100 mM | [5] |
| Treatment Duration | 11 weeks | [5] |
| Key Findings | Reduced body weight gain, decreased fat mass accumulation. | [1][2] |
Table 2: DAT Intervention in a DSS-Induced Colitis Model
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6J | [2] |
| Colitis Induction | Dextran Sodium Sulfate (DSS) in drinking water | [6][7][8][9][10] |
| DAT Administration Route | Oral, in drinking water | [2] |
| DAT Concentration | Not specified in abstract | [2] |
| Treatment Duration | Concurrent with DSS administration | [2] |
| Key Findings | Attenuated mucosal inflammation. | [1][2] |
Table 3: DAT Prophylaxis in an Influenza Virus Infection Model
| Parameter | Value | Reference |
| Mouse Strain | Not specified in abstract | [5] |
| Virus | Influenza A virus | [5][11][12] |
| DAT Administration Route | Oral, in drinking water | [5] |
| DAT Concentration | 200 mM | [5] |
| Treatment Duration | 7 days prior to infection and throughout the study | [5] |
| Key Findings | Protected from influenza-induced mortality and lung immunopathology. | [5] |
Experimental Protocols
High-Fat Diet (HFD) Induced Obesity Model
This protocol is designed to investigate the effects of DAT on the development of obesity and related metabolic complications in mice fed a high-fat diet.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 42% kcal from fat)[13]
-
Standard chow diet (Control)
-
This compound (DAT)
-
Sterile drinking water
-
Animal balance
-
Metabolic cages (optional, for food and water intake monitoring)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into three groups:
-
Control Group: Standard chow diet + regular drinking water.
-
HFD Group: High-fat diet + regular drinking water.
-
HFD + DAT Group: High-fat diet + drinking water containing DAT.
-
-
DAT Preparation and Administration:
-
Dissolve DAT in sterile drinking water to the desired concentration (e.g., 100 mM).[5]
-
Provide the DAT solution as the sole source of drinking water for the HFD + DAT group.
-
Prepare fresh DAT solution and replace it every 2-3 days.
-
-
Dietary Intervention:
-
Monitoring:
-
Record body weight and food/water intake weekly.
-
-
Outcome Assessments:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the study to assess glucose metabolism.
-
Tissue Collection: At the end of the study, euthanize mice and collect blood, liver, and adipose tissue for further analysis (e.g., serum lipid profile, liver histology, gene expression analysis).
-
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This protocol outlines the procedure for inducing acute colitis in mice and evaluating the therapeutic effect of DAT.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, 36-50 kDa)
-
This compound (DAT)
-
Sterile drinking water
-
Animal balance
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Group Allocation: Divide mice into three groups:
-
Control Group: Regular drinking water.
-
DSS Group: Drinking water containing DSS.
-
DSS + DAT Group: Drinking water containing both DSS and DAT.
-
-
Colitis Induction and DAT Treatment:
-
Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
-
-
Outcome Assessments:
-
Colon Length: At the end of the treatment period, euthanize the mice and measure the length of the colon.
-
Histology: Collect a portion of the colon for histological analysis to assess inflammation, tissue damage, and immune cell infiltration.
-
Cytokine Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.[8]
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed signaling pathways modulated by this compound (DAT).
Experimental Workflow Diagram
Caption: General experimental workflow for DAT intervention studies in mice.
References
- 1. Evaluation of time-dependent phenotypes of myocardial ischemia-reperfusion in mice | Aging [aging-us.com]
- 2. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. socmucimm.org [socmucimm.org]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 11. mdpi.com [mdpi.com]
- 12. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Desaminotyrosine in Influenza Virus Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of desaminotyrosine (DAT), a microbial metabolite, as a host-directed therapeutic agent in influenza virus infection models. The protocols detailed below are based on established research demonstrating DAT's protective effects through the augmentation of the type I interferon (IFN) signaling pathway.
Introduction
This compound (DAT) is a metabolite produced by certain gut bacteria, such as Clostridium orbiscindens and Lactiplantibacillus pentosus, from the degradation of flavonoids.[1][2] Research has shown that DAT can protect the host from influenza A virus infection by enhancing the type I IFN response, which is crucial for antiviral immunity.[1][3][4] This protective effect is characterized by reduced lung immunopathology and is dependent on IFN signaling.[1][3][4] These findings present DAT as a promising candidate for the development of novel host-directed therapies against influenza.
Mechanism of Action
DAT exerts its antiviral effects not by directly targeting the influenza virus, but by modulating the host's innate immune response. The primary mechanism of action is the augmentation of type I IFN signaling.[1][3][4][5] DAT primes the amplification loop of type I IFN signaling, leading to a more robust antiviral state in the host.[1][3][4][5] This enhanced signaling leads to the upregulation of interferon-stimulated genes (ISGs), which encode antiviral effector proteins. The protective effects of DAT have been shown to be dependent on the type I IFN receptor (IFNAR) and involve phagocytic cells.
Data Presentation
Table 1: In Vitro Dose-Dependent Effect of DAT on Type I IFN Reporter Activity
| DAT Concentration | Fold Increase in Luminescence (in the presence of 10 U/ml type I IFN) |
| 10 µM | ~1.5 |
| 100 µM | ~2.5 |
| 1000 µM | ~3.5 |
Data extracted from dose-response curves in Steed et al., Science 2017. The values are approximate representations from the published graphs.
Table 2: In Vivo Effects of DAT Treatment in a Mouse Model of Influenza A Virus (H1N1) Infection
| Treatment Group | Key Findings | Reference |
| Antibiotic-treated mice + DAT | Rescued from lethal influenza infection. | [1] |
| Reduced weight loss compared to controls. | [1] | |
| Diminished lung immunopathology. | [1] | |
| Protection is dependent on type I IFN signaling. | [1] | |
| Antibiotic-treated mice + L. pentosus CCFM1227 (DAT-producing bacteria) | Increased DAT levels in feces. | [2] |
| Protected from influenza through inhibited viral replication. | [2][6] | |
| Alleviated lung immunopathology. | [2][6] | |
| DAT levels positively correlated with IFN-β levels in the lung. | [2][6] |
Table 3: Effect of DAT-Producing L. pentosus CCFM1227 on Lung Inflammation in Influenza-Infected Mice
| Cytokine | Effect of L. pentosus CCFM1227 Treatment |
| IL-6 | Decreased levels in lung tissue and blood. |
| TNF-α | Decreased levels in lung tissue. |
This data is from a study by Wang et al., 2023, which used a DAT-producing bacterial strain as the intervention.[7]
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Influenza A Virus Infection and DAT Treatment
This protocol describes the induction of influenza A virus infection in mice and subsequent treatment with DAT.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound (DAT)
-
Antibiotic cocktail (e.g., vancomycin, neomycin, ampicillin, metronidazole - VNAM) in drinking water
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Antibiotic Pre-treatment (Optional): To study the effect of DAT in a microbiota-depleted model, provide mice with an antibiotic cocktail in their drinking water for 2 weeks prior to infection.[1]
-
DAT Administration:
-
Influenza Virus Infection:
-
Anesthetize mice using isoflurane.
-
Intranasally inoculate each mouse with a sublethal dose of influenza A virus (e.g., a dose that causes approximately 50% mortality in control mice) diluted in sterile PBS.[1]
-
-
Monitoring:
-
Monitor mice daily for weight loss and signs of morbidity.
-
At predetermined time points (e.g., days 3, 6, and 10 post-infection), euthanize a subset of mice for sample collection.[1]
-
-
Sample Collection and Analysis:
-
Collect lung tissue for viral load determination by qRT-PCR or plaque assay.[1]
-
Collect lung tissue for histopathological analysis (e.g., H&E staining) to assess lung injury.[1]
-
Collect bronchoalveolar lavage fluid (BALF) for cytokine and cell population analysis.
-
Collect serum and fecal samples to measure DAT levels using mass spectrometry.[1]
-
Protocol 2: In Vitro Type I Interferon Reporter Assay
This protocol is for screening the ability of compounds like DAT to modulate type I IFN signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
A reporter plasmid containing type I IFN response elements driving a luciferase gene
-
Polyinosinic:polycytidylic acid [poly(I:C)]
-
Recombinant IFN-β
-
This compound (DAT)
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.
-
Transfection: Transfect the cells with the type I IFN reporter plasmid.
-
Treatment:
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as fold change over the vehicle control.
Visualizations
References
- 1. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microbial metabolite this compound protects from influenza through type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice [mdpi.com]
Application Notes and Protocols: Desaminotyrosine in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desaminotyrosine (DAT), a metabolite produced by gut microbiota, has emerged as a promising agent in cancer immunotherapy research.[1][2][3][4][5] Preclinical studies have demonstrated its ability to enhance the efficacy of immune checkpoint inhibitors (ICIs), such as anti-CTLA-4 and anti-PD-1 antibodies.[1][2][3][4] This document provides detailed application notes and experimental protocols based on current research findings for investigators exploring the therapeutic potential of DAT.
The core mechanism of DAT's anti-tumor activity lies in its ability to modulate the host's innate immune system.[1][2][3][4] Specifically, DAT enhances anti-tumor immunity through the potentiation of Type I Interferon (IFN-I) signaling.[1][3][4] This leads to increased activation of key immune effector cells, including T cells and Natural Killer (NK) cells, within the tumor microenvironment.[1][3][5] Furthermore, DAT has been shown to restore ICI sensitivity in the context of gut dysbiosis induced by broad-spectrum antibiotics, highlighting its potential to overcome a significant challenge in current cancer immunotherapy.[1][2][3][4]
Key Findings and Data Summary
Oral administration of this compound has been shown to significantly delay tumor growth and enhance the efficacy of immune checkpoint inhibitors in preclinical murine models of melanoma and pancreatic adenocarcinoma.[2] The key immunological and anti-tumor effects are summarized below.
| Parameter | Observation | Cancer Model(s) | Reference |
| Tumor Growth | Delayed tumor growth with DAT supplementation. | Melanoma, Pancreatic Adenocarcinoma | [1][2] |
| Immune Checkpoint Inhibition | Promotes the efficacy of anti-CTLA-4 and anti-PD-1 therapy. | Melanoma, Pancreatic Adenocarcinoma | [1][2][4] |
| T Cell Activation | Increased activation of T cells in the tumor microenvironment. | Melanoma | [1][5] |
| NK Cell Activation | Increased activation of Natural Killer (NK) cells in the tumor microenvironment. | Melanoma | [1][5] |
| Immune Signaling | Dependent on host Type I Interferon (IFN-I) signaling. | Murine Models | [1][3][4] |
| Antigen-Specific T Cell Expansion | Potently enhances the expansion of antigen-specific T cells following vaccination with an IFN-I-inducing adjuvant. | Murine Models | [1][3][4] |
| Gut Dysbiosis | Compensates for the negative effects of broad-spectrum antibiotic-induced dysbiosis on anti-CTLA-4-mediated anti-tumor immunity. | Murine Models | [1][2][3][4] |
| Microbiota Composition | Alters gut microbial composition, increasing the abundance of taxa associated with beneficial ICI response. | Murine Models | [1][5] |
| Clinical Correlation | Increased DAT levels observed in lung, bladder, and melanoma cancer patients responding to Immune Checkpoint Blockade (ICB). | Human | [6] |
Signaling Pathway and Mechanism of Action
This compound enhances anti-tumor immunity by modulating the Type I Interferon (IFN-I) signaling pathway, which in turn promotes the activation and function of cytotoxic immune cells.
Caption: Proposed signaling pathway for this compound in enhancing anti-tumor immunity.
Experimental Protocols
The following are generalized protocols based on published preclinical studies.[1][2][3][4] Investigators should optimize these protocols for their specific experimental models and conditions.
Protocol 1: In Vivo Murine Tumor Model for Evaluating DAT and ICI Synergy
This protocol outlines the establishment of a murine tumor model to assess the synergistic anti-tumor effects of this compound and immune checkpoint inhibitors.
Materials:
-
C57Bl/6j mice
-
Murine melanoma (e.g., B16-F10) or pancreatic adenocarcinoma (e.g., KPC) cell line
-
This compound (DAT)
-
Anti-CTLA-4 antibody
-
Anti-PD-1 antibody
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of C57Bl/6j mice.
-
-
Treatment Groups:
-
Establish treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., PBS)
-
DAT alone
-
ICI alone (anti-CTLA-4 or anti-PD-1)
-
DAT + ICI
-
-
-
DAT Administration:
-
Once tumors are palpable (~50-100 mm³), begin oral gavage of DAT (e.g., 20 mg/kg) daily.
-
-
ICI Administration:
-
Administer anti-CTLA-4 (e.g., 10 mg/kg) or anti-PD-1 (e.g., 10 mg/kg) via intraperitoneal injection on days 3, 6, and 9 post-tumor implantation.
-
-
Tumor Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor animal health and body weight.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Excise tumors and spleens for downstream immunological analysis (see Protocol 2).
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
This protocol describes the isolation and analysis of immune cells from the tumor microenvironment to assess the impact of DAT treatment.
Materials:
-
Excised tumors from Protocol 1
-
RPMI medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD4, anti-NK1.1, anti-IFN-γ, anti-GZMB)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince excised tumors and incubate in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Leukocyte Isolation:
-
Wash the single-cell suspension with RPMI + 10% FBS.
-
Lyse red blood cells using ACK lysis buffer.
-
Perform density gradient centrifugation (e.g., using Ficoll-Paque) to isolate lymphocytes.
-
-
Flow Cytometry Staining:
-
Stain cells with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4, NK1.1).
-
For intracellular cytokine staining (e.g., IFN-γ, Granzyme B), stimulate cells ex vivo with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Fix and permeabilize cells before staining for intracellular targets.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data to quantify the frequency and activation status of T cells and NK cells within the tumor microenvironment.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preclinical evaluation of this compound in cancer immunotherapy.
Caption: General experimental workflow for preclinical studies of this compound.
Conclusion
This compound represents a novel and promising approach to enhance the efficacy of cancer immunotherapy. Its ability to stimulate the innate immune system and overcome resistance to immune checkpoint inhibitors warrants further investigation. The protocols and information provided herein serve as a guide for researchers to explore the therapeutic potential of this microbial metabolite in various cancer models. Future studies, including clinical trials, are necessary to translate these preclinical findings into effective cancer therapies for patients.[7][8]
References
- 1. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. ovid.com [ovid.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Microbiota and their metabolites potentiate cancer immunotherapy: Therapeutic target or resource for small molecule drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Desaminotyrosine's Effect on Macrophage Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desaminotyrosine (DAT) is a microbial metabolite that has demonstrated significant immunomodulatory effects on macrophages.[1] Understanding the precise impact of DAT on macrophage activation is crucial for harnessing its therapeutic potential in various inflammatory and infectious diseases. These application notes provide a detailed protocol for assessing the effects of DAT on macrophage activation, focusing on key functional readouts and underlying signaling pathways.
Recent studies have shown that pre-treating macrophages with DAT can bolster their antimicrobial functions while selectively attenuating the production of pro-inflammatory cytokines like IL-6 upon stimulation with lipopolysaccharide (LPS).[1] This dual activity is attributed to DAT's properties as a redox-active molecule, which leads to an increase in the intracellular levels of the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH).[1]
This protocol will guide researchers through the isolation and culture of bone marrow-derived macrophages (BMDMs), pre-treatment with DAT, stimulation with LPS, and subsequent analysis of key macrophage activation markers, including nitric oxide (NO) production, reactive oxygen species (ROS) generation, and phagocytic capacity. Additionally, a putative signaling pathway modulated by DAT is presented to provide a framework for further mechanistic studies.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Macrophage Cytokine Production
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Control (Untreated) | ||||
| LPS (100 ng/mL) | ||||
| DAT (1 mM) | ||||
| DAT (1 mM) + LPS (100 ng/mL) |
Table 2: Effect of this compound on Macrophage Antimicrobial Functions
| Treatment Group | Nitric Oxide (µM) | Reactive Oxygen Species (Fold Change) | Phagocytosis (%) |
| Control (Untreated) | |||
| LPS (100 ng/mL) | |||
| DAT (1 mM) | |||
| DAT (1 mM) + LPS (100 ng/mL) |
Experimental Protocols
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
L929-conditioned medium or recombinant Macrophage Colony-Stimulating Factor (M-CSF)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Syringes and needles (25G)
-
70 µm cell strainer
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Euthanize a 6-8 week old mouse according to institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
In a sterile laminar flow hood, flush the bone marrow from both ends of the bones using a 25G needle and a syringe filled with complete RPMI 1640 medium.
-
Create a single-cell suspension by gently passing the bone marrow through the syringe and needle multiple times.
-
Filter the cell suspension through a 70 µm cell strainer to remove any debris.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.
-
On day 4, add fresh complete RPMI 1640 medium with M-CSF.
-
On day 7, the differentiated BMDMs will be adherent and ready for experiments.
Macrophage Pre-treatment and Stimulation
Materials:
-
Differentiated BMDMs in culture plates
-
This compound (DAT) stock solution (e.g., 100 mM in sterile water)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
Complete RPMI 1640 medium
Procedure:
-
Prepare a working solution of DAT at the desired concentration (e.g., 1 mM) in complete RPMI 1640 medium.
-
Aspirate the old medium from the differentiated BMDMs.
-
Add the DAT-containing medium or control medium (without DAT) to the respective wells.
-
Incubate the cells for 12 hours at 37°C in a 5% CO2 incubator.
-
After the pre-treatment period, add LPS to the designated wells to a final concentration of 100 ng/mL.
-
Incubate for the desired time points depending on the downstream assay (e.g., 4-6 hours for mRNA analysis, 18-24 hours for cytokine protein analysis).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated BMDMs
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
BMDMs cultured in a black, clear-bottom 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After the desired treatment period, remove the culture medium from the cells.
-
Wash the cells once with warm HBSS or serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS or serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Phagocytosis Assay
This protocol assesses the phagocytic capacity of macrophages using fluorescently labeled beads.
Materials:
-
BMDMs cultured in a 24-well plate
-
Fluorescently labeled polystyrene beads (e.g., 1 µm diameter)
-
Trypan Blue solution (0.4%)
-
Flow cytometer or fluorescence microscope
Procedure:
-
After the desired treatment period, add the fluorescently labeled beads to the cells at a specific bead-to-cell ratio (e.g., 10:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
To quench the fluorescence of non-internalized beads, add Trypan Blue solution to each well and incubate for 1-2 minutes.
-
Gently wash the cells three times with cold PBS to remove excess beads and Trypan Blue.
-
For Flow Cytometry: Detach the cells using a cell scraper or a gentle dissociation reagent. Analyze the percentage of fluorescent cells using a flow cytometer.
-
For Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde. Mount the coverslips on a microscope slide and visualize the internalized beads.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on macrophage activation.
Caption: Putative signaling pathway of this compound's effect on LPS-induced macrophage activation.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Desaminotyrosine in Long-Term Storage
This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stability of desaminotyrosine. Researchers, scientists, and drug development professionals can find troubleshooting tips and detailed experimental protocols to ensure the integrity of their samples.
Frequently Asked questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-sealed container, protected from light, at -20°C. Under these conditions, the compound is expected to remain stable for at least two years. For shorter periods (up to a few weeks), storage at 4°C is acceptable.
Q2: How should I store this compound in solution?
A2: this compound solutions are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, sterile-filter the solution and store it in tightly capped vials at -20°C for no longer than one month. For longer-term storage, aliquoting and storing at -80°C is preferable to minimize freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound to degrade?
A3: The main factors contributing to the degradation of this compound, a phenolic acid, are exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and basic), and the presence of oxidizing agents.
Q4: I've noticed a discoloration in my this compound solution. What could be the cause?
A4: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation, particularly oxidation. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or incompatible solvents.
Q5: Can I use a this compound solution that has changed color?
A5: It is strongly advised against using a discolored solution. The color change indicates the presence of degradation products, which can interfere with your experiments and lead to inaccurate or irreproducible results. It is best to discard the solution and prepare a fresh one from solid material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly low assay results for this compound concentration. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare a fresh standard solution from solid material and re-assay. Consider performing a stability study under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Review storage and handling procedures. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Precipitate forms in a stored this compound solution. | Poor solubility at storage temperature or pH changes affecting solubility. | Ensure the storage solvent and concentration are appropriate. Allow the solution to fully equilibrate to room temperature before use. If the precipitate does not redissolve, it is best to prepare a fresh solution. |
| Inconsistent results between different batches of this compound. | Variation in the initial purity of the material or degradation during storage of one batch. | Always source high-purity this compound from a reputable supplier. Perform identity and purity checks on new batches. Ensure consistent storage conditions for all batches. |
Quantitative Stability Data
The following tables summarize representative stability data for this compound under various stress conditions. This data is intended to illustrate the expected stability profile and may vary depending on the specific experimental conditions.
Table 1: Stability of Solid this compound Under Different Temperature Conditions
| Storage Temperature | Purity (%) after 6 months | Purity (%) after 12 months | Purity (%) after 24 months |
| -20°C (protected from light) | >99.5 | >99.0 | >98.5 |
| 4°C (protected from light) | 99.0 | 98.0 | 96.5 |
| 25°C (protected from light) | 97.5 | 95.0 | 91.0 |
| 40°C (protected from light) | 94.0 | 88.5 | 80.0 |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL, pH 7) at Different Temperatures
| Storage Temperature | Purity (%) after 1 week | Purity (%) after 1 month |
| -80°C | >99.5 | >99.0 |
| -20°C | 99.0 | 97.5 |
| 4°C | 98.0 | 94.0 |
| 25°C | 95.0 | 85.0 |
Table 3: Effect of pH on the Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C for 24 hours
| pH | Purity (%) after 24 hours |
| 3.0 (Acidic) | 98.5 |
| 5.0 (Weakly Acidic) | 99.0 |
| 7.0 (Neutral) | 99.5 |
| 9.0 (Weakly Basic) | 98.0 |
| 11.0 (Basic) | 96.0 |
Table 4: Photostability of this compound (Solid and Solution) Exposed to UV Light
| Sample Form | Purity (%) after 24 hours UV exposure |
| Solid | 98.0 |
| Aqueous Solution (1 mg/mL, pH 7) | 92.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose solid this compound and a solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
For each condition, a control sample (unexposed) should be analyzed alongside the stressed sample using the stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
Technical Support Center: Desaminotyrosine (DAT) LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Desaminotyrosine (DAT) LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects in LC-MS/MS analysis, and why are they a concern for this compound (DAT) quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound (DAT), a metabolite analyzed in complex biological fluids like plasma or urine, these effects can lead to erroneous quantification, impacting the reliability of experimental results.[3][4]
Q2: What are the most common sources of matrix effects when analyzing DAT in biological samples?
A2: In biological matrices, the most common sources of interference are phospholipids, salts, endogenous metabolites, and proteins.[1] Phospholipids are particularly notorious for causing ion suppression and can build up on analytical columns, degrading chromatographic performance over time.[5][6] For urine samples, high and variable salt concentrations can also be a significant challenge.[1]
Q3: How can I qualitatively and quantitatively assess the presence of matrix effects in my DAT assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative technique that helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a DAT standard solution into the mass spectrometer while injecting a blank, extracted matrix sample.[1][7] Dips or peaks in the baseline signal indicate where matrix components are causing interference.
-
Post-Extraction Spike: This is a quantitative method that compares the analytical response of DAT spiked into a blank matrix extract against the response of DAT in a neat (clean) solvent.[1] This allows for the calculation of the matrix effect factor (MEF), providing a quantitative measure of suppression or enhancement.[1][4]
Q4: I am observing significant ion suppression for my DAT signal. What is the first troubleshooting step I should take?
A4: The first and simplest step is to try diluting the sample extract.[2][8] This reduces the concentration of interfering matrix components along with the analyte.[8] This approach is effective if the sensitivity of your assay is high enough to still detect DAT at the lower concentration.[2] If dilution compromises sensitivity, more advanced sample cleanup techniques are necessary.[8]
Q5: How can I optimize my sample preparation to minimize matrix effects for DAT analysis?
A5: Optimizing sample preparation is a critical strategy.[9][10] The goal is to selectively remove interfering components while maximizing DAT recovery. Common techniques include:
-
Protein Precipitation (PPT): A fast but non-selective method. While it removes proteins, it often leaves phospholipids and other small molecules that can cause significant matrix effects.[3][11]
-
Liquid-Liquid Extraction (LLE): This technique separates DAT from matrix components based on their differential solubility in two immiscible liquids. It generally provides a cleaner extract than PPT.[9][12]
-
Solid-Phase Extraction (SPE): A highly effective and selective technique for cleaning up complex samples.[1][12] By choosing the appropriate sorbent and elution solvents, SPE can effectively remove salts, phospholipids, and other interferences.[1]
-
Phospholipid Removal Plates/Cartridges: These products use specific materials, such as zirconia-coated particles, to selectively bind and remove phospholipids from the sample extract, significantly reducing a primary source of matrix effects.[5][13][14]
Q6: When is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound recommended?
A6: Using a SIL-IS is the most recognized and effective technique to compensate for matrix effects.[2][15] A SIL-IS is chemically identical to DAT but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[16][17] It co-elutes with DAT and experiences the same ionization suppression or enhancement.[15] By calculating the ratio of the analyte signal to the IS signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[17] It is highly recommended for all quantitative bioanalytical methods.
Q7: Can I modify my chromatographic conditions to reduce matrix effects?
A7: Yes, chromatographic optimization can help separate DAT from interfering matrix components.[2][8] Strategies include:
-
Modifying the Mobile Phase Gradient: Using a shallower gradient can improve the resolution between DAT and co-eluting matrix components.[8]
-
Changing the Stationary Phase: Using a column with different chemistry (e.g., HILIC instead of reversed-phase) can alter the elution profile of both DAT and matrix interferences.
-
Employing a Guard Column: A guard column can help trap some matrix components before they reach the more expensive analytical column.[8]
Q8: My recovery is low, but the calculated matrix effect is within an acceptable range (e.g., 85-115%). What could be the issue?
A8: If the matrix effect is acceptable, low recovery is most likely an issue with the sample preparation and extraction process itself.[8] You should re-evaluate your extraction solvent, pH, extraction time, and technique to ensure that DAT is being efficiently recovered from the initial sample matrix before it is introduced to the LC-MS/MS system.[8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and mitigating matrix effects during your DAT analysis.
Caption: A troubleshooting workflow for addressing matrix effects.
Data & Method Comparison
Table 1: Interpreting Quantitative Matrix Effect & Recovery Data
This table shows hypothetical data from a post-extraction spike experiment to guide interpretation.
| Biological Matrix | Peak Area (Set A: Neat Solution) | Peak Area (Set B: Post-Spike) | Peak Area (Set C: Pre-Spike) | Matrix Effect (ME %)[(B/A)100] | Recovery (RE %)[(C/B)100] | Interpretation |
| Plasma | 1,500,000 | 900,000 | 765,000 | 60% | 85% | Significant ion suppression; acceptable recovery.[1] |
| Urine | 1,500,000 | 1,800,000 | 1,620,000 | 120% | 90% | Moderate ion enhancement; good recovery.[1] |
| Tissue Homogenate | 1,500,000 | 450,000 | 270,000 | 30% | 60% | Severe ion suppression and poor extraction recovery. |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Selectivity | Phospholipid Removal | Throughput | Recommendation for DAT Analysis |
| Protein Precipitation | Low | Poor | High | Not recommended as a standalone method due to high risk of matrix effects.[3][18] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | A good option for cleaner samples than protein precipitation.[9][12] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Moderate | Highly recommended for complex matrices to achieve low detection limits.[1][12] |
| Phospholipid Removal (PLR) | Specific to PLs | Excellent | High | Excellent for plasma/serum; can be used after protein precipitation.[5][13][14] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative calculation of matrix effect (ME) and recovery (RE).
Workflow Diagram:
Caption: Experimental sets for quantifying matrix effect and recovery.
Methodology:
-
Prepare Three Sets of Samples: [1]
-
Set A (Neat Solution): Prepare the analytical standard of DAT in the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike): Extract a blank matrix sample (e.g., plasma, urine) using your developed sample preparation method. Spike the DAT standard into the final, clean extract.
-
Set C (Pre-Spike): Spike the DAT standard into the blank matrix before performing the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
An acceptable range for ME is typically 85-115%.
-
Protocol 2: Solid-Phase Extraction (SPE) for DAT in Plasma
This protocol provides a general methodology for cleaning DAT from plasma using a mixed-mode cation-exchange SPE cartridge.
Materials:
-
Mixed-mode cation-exchange SPE cartridges.
-
SPE vacuum manifold.
-
Reagents: Formic acid, methanol, ammonium hydroxide, water (LC-MS grade).
Methodology:
-
Pre-treat Sample: Precipitate proteins from the plasma sample by adding 3 parts of acetonitrile with 1% formic acid. Vortex and centrifuge. Collect the supernatant.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Load Sample: Load the pre-treated supernatant onto the SPE cartridge.
-
Wash Cartridge:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol (to remove neutral and acidic interferences).
-
-
Elute DAT: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Conceptual Role of a Stable Isotope-Labeled Internal Standard
The diagram below illustrates how a SIL-IS effectively compensates for signal variability caused by matrix effects.
Caption: How a co-eluting SIL-IS corrects for matrix-induced ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Desaminotyrosine (DAT) and Gut Microbiome Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desaminotyrosine (DAT) and investigating its relationship with the gut microbiome.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is this compound (DAT) and why is it relevant to gut microbiome research?
A1: this compound (DAT), also known as 4-hydroxyphenylpropionic acid, is a metabolite produced by the gut microbiota from the breakdown of dietary flavonoids and amino acids.[1][2] It has gained significant attention for its role in modulating the host immune system, particularly by augmenting the type I interferon (IFN) signaling pathway.[1][3][4] This immunomodulatory function makes DAT a key molecule in understanding how the gut microbiome influences host responses to infections, inflammation, and even cancer immunotherapy.[5][6]
Q2: Which gut microbes are responsible for producing DAT?
A2: Specific species of gut bacteria are known to produce DAT. One of the most well-characterized DAT producers is Clostridium orbiscindens (also referred to as Flavonifractor plautii).[1][3][7] This bacterium can metabolize flavonoids, such as those found in plant-based foods, into DAT.[7]
Q3: What is the primary mechanism of action for DAT?
A3: DAT's primary known mechanism of action is the augmentation of the type I interferon (IFN) signaling pathway.[1][3][4][7] It appears to prime the amplification loop of type I IFN signaling, enhancing the host's antiviral and immune responses.[1][3] Recent studies also suggest that DAT is a redox-active metabolite that can bolster the antimicrobial functions of macrophages while reducing the production of the pro-inflammatory cytokine IL-6.[6]
Experimental Design
Q4: How can I control for gut microbiome variability in my animal studies?
A4: Controlling for gut microbiome variability is crucial for obtaining reproducible results. Here are several strategies:
-
Animal Source and Acclimation: Source all animals from the same vendor and barrier facility. Upon arrival, co-house animals for a period to help normalize their microbiota.
-
Dietary Control: Use a standardized, fixed-formula diet for all experimental groups. Be aware that even different batches of the same chow can have variations in nutrient and flavonoid content, so it's advisable to purchase a single large batch for the entire study.[8] Standard purified diets like AIN-93G have a more defined composition compared to standard chows.[9][10]
-
Husbandry: Maintain consistent husbandry conditions, including cage type, bedding material, water source, and light/dark cycles.
-
Gnotobiotic Models: For the highest level of control, use gnotobiotic mice.[3][11][12][13] These animals are either germ-free or colonized with a defined consortium of microbes, allowing for precise investigation of the effects of specific bacteria or microbial communities.[3][11][12][13]
-
Baseline Sampling: Collect fecal samples from all animals before starting the intervention to assess baseline microbiome composition and DAT levels. This allows for stratification or normalization of data during analysis.
Q5: What are the pros and cons of using antibiotic-treated mice versus germ-free mice to study DAT?
A5: Both models are used to investigate the role of the gut microbiota, but they have distinct advantages and disadvantages:
| Model | Pros | Cons |
| Antibiotic-Treated Mice | - Relatively inexpensive and technically less demanding than gnotobiotics.- Allows for studying the effects of microbiota depletion and subsequent recolonization.[14][15] | - Incomplete depletion of the microbiota.- Antibiotics can have off-target effects on the host.[16]- The remaining microbial community can be highly variable.[15] |
| Germ-Free (GF) Mice | - Provides a "clean slate" to study the effects of specific microbes or microbial communities.[3][12][13]- Highly controlled and reproducible.[11][12] | - Expensive to maintain and requires specialized facilities and training.[3][12]- The physiology and immune system of GF mice are underdeveloped, which can be a confounding factor.[17] |
Troubleshooting Guides
DAT Quantification
Problem 1: Low or undetectable DAT levels in fecal or serum samples.
| Possible Cause | Troubleshooting Step |
| Insufficient Dietary Flavonoids | Ensure the rodent diet contains adequate flavonoid precursors. Standard chows like Purina 5001 contain plant-derived ingredients, but the flavonoid content can be variable.[18][19] Consider supplementing the diet with known DAT precursors like quercetin or naringenin if your experimental design allows. |
| Disruption of DAT-Producing Bacteria | If using an antibiotic treatment model, the antibiotics may have eliminated key DAT-producing bacteria like Clostridium orbiscindens.[1] Verify the depletion of these bacteria using 16S rRNA sequencing. |
| Inefficient Extraction | The extraction protocol may not be optimal for DAT. DAT is a small, polar molecule. Ensure your extraction solvent and method are appropriate. See the recommended protocol below. |
| Sample Degradation | DAT may degrade if samples are not handled and stored properly. Fecal and serum samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[20] |
| Low Instrument Sensitivity | The LC-MS/MS method may not be sensitive enough to detect the low concentrations of DAT present, especially in serum. Optimize MS parameters, including MRM transitions, collision energy, and source parameters.[21][22] |
Microbiome Analysis
Problem 2: High inter-individual variability in gut microbiome composition.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Collection and Storage | Standardize the collection and storage of fecal samples. Freeze samples immediately at -80°C to prevent changes in microbial composition. |
| DNA Extraction Bias | Different DNA extraction kits and methods can yield different microbial profiles. Use a single, validated DNA extraction protocol for all samples. |
| Confounding Environmental Factors | As mentioned in the experimental design FAQ, ensure that diet, housing, and other environmental factors are strictly controlled. |
| Host Genetics | If using outbred mouse strains, genetic differences can contribute to microbiome variability. Use inbred strains whenever possible. |
| Statistical Analysis | The high variability is an inherent feature of microbiome data.[5][23][24][25][26] Use appropriate statistical methods that can account for this, such as PERMANOVA for beta diversity and mixed-effects models for longitudinal data.[24][25] Consider using normalization techniques like Cumulative Sum Scaling (CSS) or employing compositional data analysis methods. |
Experimental Protocols
Protocol 1: Fecal Extraction for DAT Quantification by LC-MS/MS
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fecal samples to remove water.
-
Weigh out 20-50 mg of lyophilized fecal powder into a 2 mL tube containing ceramic beads.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) containing an appropriate internal standard (e.g., a stable isotope-labeled DAT).
-
Homogenize the sample using a bead beater for 2-3 cycles of 45 seconds at a high setting, with cooling on ice between cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Cleanup:
-
Transfer the supernatant to a new 1.5 mL tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in negative ion mode. Example transitions for DAT (m/z 165.05 -> 121.06) may need to be optimized for your instrument.
-
Create a standard curve with known concentrations of DAT to enable absolute quantification.[21][22]
-
Protocol 2: Culturing Clostridium orbiscindens
Clostridium orbiscindens is a strict anaerobe, so all manipulations must be performed in an anaerobic chamber.[13][27][28]
-
Media Preparation:
-
Use a rich, pre-reduced medium such as Brain Heart Infusion (BHI) broth or agar, supplemented with 0.5% yeast extract, 5 µg/mL hemin, and 1 µg/mL vitamin K1.
-
For selective isolation from fecal samples, consider adding antibiotics like cycloserine and cefoxitin to inhibit the growth of other bacteria.[27][29][30]
-
-
Inoculation and Incubation:
-
If isolating from feces, homogenize a small amount of fecal material in pre-reduced PBS inside the anaerobic chamber.[31]
-
Plate the fecal slurry onto selective agar plates.
-
Incubate plates at 37°C in the anaerobic chamber for 48-72 hours.
-
-
Colony Selection and Identification:
-
C. orbiscindens colonies are typically small, circular, and translucent.
-
Pick individual colonies and subculture them in BHI broth.
-
Confirm the identity of the isolates using 16S rRNA gene sequencing and/or MALDI-TOF mass spectrometry.
-
-
Troubleshooting:
Data Presentation
Table 1: Representative DAT Concentrations in Mouse Models
The following are example values based on literature descriptions and are for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
| Sample Type | Mouse Model | DAT Concentration (nmol/g or ng/mL) | Reference |
| Feces | Specific-Pathogen-Free (SPF) | 10-50 nmol/g | [1] |
| Feces | Antibiotic-Treated (e.g., VNAM) | Not Detected (< 1 nmol/g) | [1] |
| Serum | Specific-Pathogen-Free (SPF) | 5-20 ng/mL (picomolar range) | [1] |
| Serum | Antibiotic-Treated (e.g., VNAM) | Markedly Reduced (< 1 ng/mL) | [1] |
Table 2: Key Ingredients of Common Rodent Diets
| Diet | Key Ingredients | Notes on Flavonoid Content |
| Purina 5001 Rodent Chow | Ground corn, dehulled soybean meal, dried beet pulp, fish meal, ground oats, dehydrated alfalfa meal | Contains various plant-based ingredients that are sources of flavonoids, but the exact composition can vary between batches.[18][19] |
| AIN-93G | Cornstarch, casein, sucrose, soybean oil | This is a purified diet with more defined components. The primary source of flavonoids would be the soybean oil, though the overall flavonoid content is generally lower and more consistent than in standard chow.[8][9][10] |
Visualizations
Signaling Pathways and Workflows
Caption: DAT signaling pathway enhancing Type I Interferon response.
Caption: Workflow for studying DAT and the gut microbiome.
Caption: Gnotobiotic mouse experimental workflow.
References
- 1. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide to germ-free and gnotobiotic mouse technology to study health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. Frontiers | A Survey of Statistical Methods for Microbiome Data Analysis [frontiersin.org]
- 6. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutritional profile of rodent diets impacts experimental reproducibility in microbiome preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Gnotobiotic Rodents: An In Vivo Model for the Study of Microbe–Microbe Interactions [frontiersin.org]
- 12. Creating and characterizing communities of human gut microbes in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gnotobiotic Rodents: An In Vivo Model for the Study of Microbe–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Microbiota Models: Comparing Germ-Free Mice and Antibiotics Treatment as Tools for Modifying Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Antibiotics cause metabolic changes in mice primarily through microbiome modulation rather than behavioral changes | PLOS One [journals.plos.org]
- 17. The microbial metabolite this compound protects against graft-versus-host disease via mTORC1 and STING-dependent intestinal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LabDiet - Diet Details [labdiet.com]
- 19. di.facmed.unam.mx [di.facmed.unam.mx]
- 20. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Statistical and computational methods for integrating microbiome, host genomics, and metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Simplified procedure for the routine isolation of Clostridium difficile from faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel One-Step Method for Detection and Isolation of Active-Toxin-Producing Clostridium difficile Strains Directly from Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparison of culture based methods for the isolation of Clostridium difficile from stool samples in a research setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: High-Dose Desaminotyrosine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Desaminotyrosine (DAT). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of this compound?
A1: Based on studies in Sprague-Dawley rats, this compound is classified as a low-toxic substance. The median lethal dose (LD50) following oral administration has been determined to be 3129 mg/kg.[1]
Q2: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound?
A2: The NOAEL for this compound in a subchronic oral toxicity study in rats is 125 mg/kg of body weight per day.[1]
Q3: What are the potential target organs for toxicity at high doses of this compound?
A3: High doses of this compound (250 mg/kg/day and 500 mg/kg/day in rats) have shown toxic effects on the liver, kidneys, and lungs.[1]
Q4: What are the common adverse effects observed at high doses of this compound in animal studies?
A4: Common adverse effects at higher doses include a dose-dependent inhibition of food intake, leading to weight loss.[1] An increase in serum glucose levels has also been reported.[1] Additionally, high doses may lead to gastrointestinal irritation.[1]
Q5: Are there any known effects of this compound on the intestinal microbiota?
A5: Yes, this compound treatment has been shown to significantly alter the intestinal microflora in rats. Interestingly, the most significant effect on the diversity of the intestinal microbiota was observed at the NOAEL dose of 125 mg/kg/day.[1]
Q6: What are the recommended handling precautions for this compound?
A6: According to its Safety Data Sheet (SDS), this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and breathing dust/fume/gas/mist/vapors/spray should be avoided.[1]
Troubleshooting Guides
In Vitro Experiments
Q1: I am observing unexpected cytotoxicity in my cell cultures when treating with high-dose this compound. What could be the cause and how can I troubleshoot this?
A1: Unexpected cytotoxicity with phenolic compounds like this compound in vitro can arise from several factors. Here's a troubleshooting guide:
-
Compound Stability and Oxidation: Phenolic compounds can be unstable in culture media and may auto-oxidize, generating reactive oxygen species (ROS) that are toxic to cells.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Minimize exposure of stock solutions and media containing DAT to light.
-
Consider including antioxidants in your culture medium to see if it mitigates the cytotoxicity, which would suggest oxidation is the issue.
-
-
-
Cross-Contamination: The volatility of some phenolic compounds can lead to cross-contamination between wells in a multi-well plate.
-
Troubleshooting:
-
When possible, leave empty wells between different treatment groups.
-
Ensure proper sealing of culture plates.
-
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.
-
Troubleshooting:
-
Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line.
-
Review the literature for data on the sensitivity of your cell line to phenolic compounds.
-
-
In Vivo Experiments
Q2: My animals are experiencing significant weight loss and reduced food intake after high-dose this compound administration. How should I manage this?
A2: Weight loss is an expected finding at high doses of this compound.[1] Proper management is crucial for animal welfare and data integrity.
-
Monitoring:
-
Weigh the animals daily or at least three times a week.
-
Monitor food and water intake daily.
-
Observe the animals for clinical signs of distress, such as changes in posture, activity, or grooming.
-
-
Management Strategies:
-
Dietary Supplementation: Provide a highly palatable and energy-dense diet to encourage eating. Wet mash or gel-based diets can be beneficial.
-
Hydration: Ensure easy access to water. In cases of severe dehydration, subcutaneous fluid administration may be necessary, as per your institution's veterinary guidelines.
-
Humane Endpoints: Establish clear humane endpoints based on the percentage of body weight loss (typically 15-20% of baseline) and clinical condition. If an animal reaches these endpoints, it should be euthanized.
-
Q3: I am planning a subchronic toxicity study. What biochemical and histopathological parameters should I assess for liver, kidney, and lung toxicity?
A3: Based on the known target organs of this compound toxicity, the following parameters are recommended for assessment:
-
Liver:
-
Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and albumin.
-
Histopathology: Examine liver sections for signs of necrosis, inflammation, fatty changes (steatosis), and bile duct hyperplasia.
-
-
Kidney:
-
Serum Biochemistry: Blood urea nitrogen (BUN) and creatinine.
-
Urinalysis: Volume, specific gravity, protein, and glucose.
-
Histopathology: Examine kidney sections for tubular necrosis, interstitial nephritis, and glomerular changes.
-
-
Lung:
-
Histopathology: Examine lung sections for inflammation, alveolar damage, interstitial thickening, and fibrosis.
-
Quantitative Toxicity Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Sprague-Dawley Rat | Oral | 3129 mg/kg | [1] |
| NOAEL | Sprague-Dawley Rat | Oral (28-day) | 125 mg/kg/day | [1] |
Experimental Protocols
Acute Oral Toxicity Study (Modified from OECD Guideline 423)
-
Animal Selection: Use healthy, young adult Sprague-Dawley rats (8-12 weeks old). House animals individually in a controlled environment with a 12-hour light/dark cycle.
-
Dose Administration: Administer this compound orally by gavage. The starting dose level is selected based on available data. Due to the known low toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be appropriate.
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Subchronic (28-Day) Oral Toxicity Study (Modified from OECD Guideline 407)
-
Animal Groups: Use at least three dose groups and a control group, with a minimum of 5 male and 5 female rats per group. Doses should be selected to span a range from a dose expected to produce no adverse effects to a dose that elicits clear toxicity. Based on available data, doses of 125, 250, and 500 mg/kg/day would be appropriate.
-
Dose Administration: Administer this compound orally by gavage daily for 28 days.
-
Clinical Observations: Conduct detailed clinical observations at least once daily.
-
Body Weight and Food Consumption: Record body weight at least weekly and food consumption weekly.
-
Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for hematological analysis (e.g., red and white blood cell counts, hemoglobin, hematocrit) and clinical biochemistry (liver and kidney function tests as detailed in the troubleshooting section).
-
Pathology: Conduct a full gross necropsy on all animals. Weigh the liver, kidneys, and lungs. Preserve these organs and any tissues with gross lesions for histopathological examination.
Visualizations
Caption: Experimental workflows for acute and subchronic oral toxicity studies.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Potential signaling pathways in high-dose this compound toxicity.
References
Technical Support Center: Optimizing Oral Bioavailability of Desaminotyrosine (DAT)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vivo experiments aimed at optimizing the oral bioavailability of Desaminotyrosine (3-(4-Hydroxyphenyl)propionic acid).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DAT) and why is its oral bioavailability a concern?
A: this compound (DAT), also known as 3-(4-Hydroxyphenyl)propionic acid, is a metabolite derived from the microbial breakdown of dietary polyphenols and the amino acid tyrosine in the gut.[1] It has garnered research interest for its potential anti-inflammatory and immunomodulatory effects, including a protective role against influenza by augmenting type I interferon signaling.[2][3][4]
The oral bioavailability of DAT and other phenolic compounds is often low.[5] This is due to several factors including:
-
Poor aqueous solubility: As a phenolic acid, its solubility can be limited, which is a primary hurdle for oral absorption.[6][7][8]
-
First-pass metabolism: After absorption, it may be extensively metabolized by enzymes in the gut wall and liver.[8][9]
-
Efflux transporters: It may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5]
Q2: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like DAT?
A: The main strategies focus on enhancing solubility, increasing permeability, and reducing first-pass metabolism.[9][10] These can be broadly categorized into formulation-based and chemical modification approaches.
| Strategy Category | Approach | Description |
| Physical/Formulation | Particle Size Reduction | Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][7][10] |
| Solid Dispersions | Dispersing DAT in an inert carrier in a solid state (e.g., in amorphous glass solutions) can enhance solubility by preventing crystallization.[6][11] | |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and lymphatic transport, potentially bypassing first-pass metabolism.[12][13][14] | |
| Complexation | Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the guest molecule (DAT).[12] | |
| Chemical Modification | Salt Formation | For ionizable compounds, forming a salt can significantly enhance solubility and dissolution rate.[12][15] |
| Prodrugs | Modifying the DAT molecule to create a more soluble or permeable prodrug that is converted to the active DAT in vivo.[12] |
Q3: Which animal model is most appropriate for in vivo pharmacokinetic studies of DAT?
A: Rodent models, particularly rats and mice, are most commonly used for initial bioavailability and pharmacokinetic screening.[16] Rats are often preferred due to their larger size, which facilitates easier blood sampling.[16] It is crucial to select a model with metabolic pathways and gastrointestinal physiology that are broadly similar to humans for the class of compound being studied.[16]
Q4: How do I analyze DAT concentrations in plasma samples?
A: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like DAT in biological matrices.[17][18] This method offers high sensitivity and specificity. Key steps include:
-
Sample Preparation: Protein precipitation from plasma using a solvent like methanol or acetonitrile is a common first step.[17][19]
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate DAT from other plasma components.[17]
-
Detection: Mass spectrometry is used for sensitive and specific detection, often in Multiple Reaction Monitoring (MRM) mode.[17] Pre-column derivatization may be used with UV or fluorescence detection, but LC-MS/MS is generally preferred.[19][20]
Section 2: Troubleshooting Guides
Issue 1: Low or No Detectable DAT in Plasma After Oral Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Formulation Change: Test a formulation designed to enhance solubility, such as a solid dispersion or a lipid-based system like SEDDS.[11][12] 2. Co-solvent Use: Prepare the dosing solution with a co-solvent like propylene glycol or polyethylene glycol (PEG).[7] | These approaches increase the concentration of DAT in solution in the gastrointestinal tract, which is a prerequisite for absorption.[7][11] |
| Extensive First-Pass Metabolism | 1. In Vitro Metabolism Assay: Use liver microsomes or S9 fractions to determine the metabolic stability of DAT. 2. Co-administration with Inhibitor: In preclinical models, co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a broad-spectrum CYP inhibitor) to confirm the role of metabolism.[21] | This helps to identify if rapid metabolism in the gut wall or liver is preventing DAT from reaching systemic circulation. |
| Efflux Transporter Activity | 1. Caco-2 Permeability Assay: Use this in vitro model to assess the bidirectional transport of DAT and determine if it is a substrate for efflux pumps like P-gp. 2. Co-administration with Inhibitor: In animal studies, co-dose with a known efflux pump inhibitor (e.g., cyclosporine) to see if exposure increases.[21] | If DAT is actively pumped back into the intestine, its net absorption will be low. Inhibiting this process can significantly boost bioavailability.[5] |
| Analytical Method Insensitivity | 1. Method Validation: Ensure your LC-MS/MS method has a Limit of Quantification (LOQ) low enough to detect expected plasma concentrations.[19] 2. Sample Preparation: Optimize the protein precipitation and extraction steps to maximize recovery. | The concentration of DAT in plasma may be below the detection limit of an unoptimized analytical method. |
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Subjects
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | 1. Technique Review: Ensure consistent oral gavage technique to deliver the full dose to the stomach.[22] 2. Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn. | Inaccurate or variable dosing is a primary source of variability in PK studies. |
| Physiological Differences | 1. Fasting State: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing, as food can significantly affect absorption.[23][24][25] 2. Gut Microbiota: Acknowledge that inter-animal differences in gut microbiota can affect DAT metabolism. | The gastrointestinal environment (pH, presence of food, microbial population) can alter drug dissolution, stability, and absorption.[24] |
| Formulation Instability | 1. Precipitation in GI Tract: The formulation may be stable in the dosing vehicle but precipitate upon contact with gastric fluids. Test the stability of the formulation in simulated gastric and intestinal fluids. | If the compound precipitates out of solution in the gut, it is no longer available for absorption, leading to erratic results. |
Section 3: Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a novel DAT formulation.
-
Animal Model: Male Sprague-Dawley rats (200-250g). Acclimatize animals for at least 7 days.
-
Study Design:
-
Group 1 (IV Administration): N=4 rats. Dose = 2 mg/kg DAT in a suitable intravenous vehicle (e.g., saline with 5% DMSO).
-
Group 2 (Oral Administration): N=4 rats. Dose = 10 mg/kg DAT in the test formulation (e.g., suspended in 0.5% methylcellulose).[22]
-
-
Dosing and Sampling:
-
Fast all animals overnight (approx. 12 hours) prior to dosing, with free access to water.[23][25]
-
Administer the intravenous dose as a single bolus via the tail vein.[23]
-
Administer the oral dose via oral gavage.[22]
-
Collect blood samples (approx. 200 µL) from the jugular vein or other appropriate site into heparinized tubes at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[22]
-
-
Sample Processing:
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma samples for DAT concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Solutions:
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., an isotopically labeled DAT) in 50:50 acetonitrile:water.
-
Precipitation Solvent: Use acetonitrile.
-
-
Protein Precipitation:
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[25]
-
Section 4: Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for an in vivo PK study.
Caption: Key physiological steps affecting oral bioavailability.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002199) [hmdb.ca]
- 2. glpbio.com [glpbio.com]
- 3. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpbr.in [ijpbr.in]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 18. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 22. In vivo pharmacokinetic study [bio-protocol.org]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. mdpi.com [mdpi.com]
Troubleshooting low signal intensity for Desaminotyrosine in mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of Desaminotyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows for the analysis of this microbial metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (DAT) is a microbial metabolite produced by the gut microbiota from the dietary amino acid tyrosine. It has been implicated in various physiological processes, including host immune modulation. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in health and disease, and for the development of potential therapeutics.
Q2: What are the common causes of low signal intensity for this compound in LC-MS/MS analysis?
Low signal intensity for this compound can stem from several factors:
-
Suboptimal Ionization: this compound, being a phenolic acid, may exhibit variable ionization efficiency depending on the source conditions and mobile phase composition.
-
Ion Suppression: Co-eluting matrix components from biological samples (e.g., salts, phospholipids) can interfere with the ionization of this compound, leading to a reduced signal.[1][2][3][4][5]
-
Inefficient Sample Preparation: Poor recovery of this compound during sample extraction or the presence of interfering substances can significantly lower the signal intensity.
-
Inappropriate LC-MS/MS Parameters: Non-optimized parameters such as spray voltage, gas flows, temperature, and collision energy can lead to poor signal.
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the limit of detection of the instrument.
Q3: Should I use positive or negative ion mode for this compound analysis?
This compound has a carboxylic acid group and a phenolic hydroxyl group, making it amenable to analysis in both positive and negative ion modes. However, negative ion mode is often preferred for phenolic acids as the deprotonation of the carboxylic acid or phenolic hydroxyl group can be more readily achieved, potentially leading to higher sensitivity and specificity. The choice of ionization mode should be empirically determined during method development.
Troubleshooting Guides
Guide 1: Addressing Low Signal Intensity
This guide provides a systematic approach to troubleshooting low signal intensity for this compound.
Step 1: Verify Instrument Performance
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the this compound precursor ion.
-
Troubleshooting:
Step 2: Evaluate and Optimize LC Conditions
-
Action: Review your chromatographic parameters.
-
Considerations:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can reduce signal-to-noise. This may be due to column degradation or an inappropriate mobile phase.
-
Retention Time: Ensure this compound is not co-eluting with highly abundant matrix components that can cause ion suppression.
-
Step 3: Optimize MS Source Parameters
-
Action: Systematically optimize the electrospray ionization (ESI) source parameters.
-
Key Parameters to Optimize:
-
Capillary/Spray Voltage
-
Nebulizer and Drying Gas Pressures/Flow Rates
-
Gas Temperature
-
For detailed guidance, refer to the "Optimizing ESI Source Parameters" section below.
-
Step 4: Assess and Mitigate Ion Suppression
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Mitigation Strategies:
-
Improve chromatographic separation to move this compound away from suppressive regions.
-
Enhance sample cleanup to remove interfering matrix components.
-
Dilute the sample, if the concentration of this compound is sufficient.
-
Step 5: Refine Sample Preparation
-
Action: Evaluate the efficiency of your sample preparation method.
-
Considerations:
-
Extraction Recovery: Perform a recovery experiment to ensure this compound is being efficiently extracted from the matrix.
-
Sample Cleanliness: Use appropriate sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering substances. Refer to the "Experimental Protocols" section for a detailed SPE protocol.
-
Data Presentation
Table 1: Example of ESI Source Parameter Optimization for this compound
| Parameter | Setting 1 | Setting 2 | Setting 3 | Signal Intensity (Arbitrary Units) |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 | 8.5 x 10^4 |
| Nebulizer Pressure (psi) | 30 | 40 | 50 | 9.2 x 10^4 |
| Drying Gas Flow (L/min) | 8 | 10 | 12 | 9.8 x 10^4 |
| Gas Temperature (°C) | 300 | 325 | 350 | 9.5 x 10^4 |
Note: Optimal parameters are highlighted in bold and should be determined empirically for your specific instrument and conditions.
Table 2: Illustrative Effect of Mobile Phase Additives on this compound Signal Intensity
| Mobile Phase A | Mobile Phase B | Relative Signal Intensity (%) |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 100 |
| 5 mM Ammonium Formate in Water | 5 mM Ammonium Formate in Acetonitrile | 150 |
| 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Acetonitrile | 85 |
Note: The combination of ammonium formate and formic acid has been shown to improve peptide separations and can lead to a significant increase in signal intensity for some analytes.[8] The optimal mobile phase composition should be determined experimentally.
Table 3: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 165.06 (M-H)- | 121.06 | 15 |
| 165.06 (M-H)- | 77.04 | 25 |
Note: These are theoretical values. The optimal precursor and product ions, as well as collision energies, must be determined by infusing a standard of this compound and performing product ion scans and collision energy optimization experiments.[9][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from human plasma using a mixed-mode polymeric SPE sorbent.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Phosphoric acid (1%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode polymeric SPE cartridges (e.g., Waters Oasis MAX)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 1% phosphoric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of 2% formic acid in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. shimadzu.com [shimadzu.com]
- 4. waters.com [waters.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Antibiotic Treatment on Endogenous Desaminotyrosine Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of antibiotic treatment on endogenous Desaminotyrosine (DAT) levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAT) and why are its levels affected by antibiotics?
This compound (DAT) is a metabolite produced by specific bacteria in the gut microbiome through the breakdown of dietary flavonoids.[1][2] Antibiotic treatments, especially broad-spectrum antibiotics, can disrupt the gut microbiota, leading to a reduction in the abundance of DAT-producing bacteria.[3][4][5] This disruption, known as dysbiosis, consequently lowers the endogenous levels of DAT in the host.[6]
Q2: Which specific bacteria are known to produce DAT?
The primary bacterium identified as a producer of DAT is Clostridium orbiscindens (which has been reclassified as Flavonifractor plautii).[1][7] This bacterium is sensitive to certain antibiotics, such as metronidazole and vancomycin.[1]
Q3: What is the biological significance of reduced DAT levels?
Reduced levels of DAT have been associated with diminished protection against influenza virus infection.[1] DAT plays a role in augmenting the type I interferon (IFN) signaling pathway, which is crucial for antiviral defense.[1][6] It also has anti-inflammatory properties and contributes to maintaining gut mucosal barrier integrity.[2] Furthermore, DAT has been shown to enhance the efficacy of cancer immunotherapy.[3][8]
Q4: Can DAT levels be restored after antibiotic treatment?
Yes, studies have shown that DAT levels can be rescued in antibiotic-treated mice. This can be achieved by orally administering DAT or by introducing DAT-producing bacteria, such as Clostridium orbiscindens.[1]
Troubleshooting Guides
Issue 1: Unexpectedly low or undetectable DAT levels in control (non-antibiotic treated) animals.
-
Possible Cause 1: Diet. The production of DAT is dependent on the presence of dietary flavonoids. Ensure that the animal diet contains sufficient precursors for DAT synthesis.
-
Troubleshooting Step 1: Analyze the composition of the animal chow to confirm the presence of flavonoids. Consider supplementing the diet with known flavonoid sources if necessary.
-
Possible Cause 2: Baseline Microbiome Composition. The composition of the gut microbiota can vary significantly between individual animals and different animal facilities. Your animals may naturally have a low abundance of DAT-producing bacteria.
-
Troubleshooting Step 2: Perform 16S rRNA sequencing on fecal samples from your control animals to assess the baseline abundance of Clostridium orbiscindens or other potential DAT-producers.
Issue 2: High variability in DAT levels within the same experimental group.
-
Possible Cause 1: Inconsistent Antibiotic Administration. Improper or inconsistent dosing of antibiotics can lead to variable effects on the gut microbiota.
-
Troubleshooting Step 1: Review your antibiotic administration protocol to ensure accurate and consistent dosing for all animals.
-
Possible Cause 2: Coprophagy. Mice engaging in coprophagy (ingestion of feces) can influence the composition of their gut microbiota, leading to variability.
-
Troubleshooting Step 2: House mice in cages with wire-mesh floors to minimize coprophagy, if this is a concern for your experimental design.
-
Possible Cause 3: Sample Collection and Processing. Inconsistent sample collection times or processing methods can introduce variability.
-
Troubleshooting Step 3: Standardize your sample collection protocol, including the time of day for fecal pellet collection and immediate storage conditions (e.g., snap-freezing in liquid nitrogen).
Data Presentation
Table 1: Effect of Different Antibiotic Treatments on this compound (DAT) Levels in Mice
| Antibiotic Treatment | DAT Levels in Feces | DAT Levels in Serum | Key Bacterial Changes | Reference |
| Vancomycin & Metronidazole (VNAM) | Undetectable | Markedly Reduced | Reduction in Clostridial species | [6] |
| Ampicillin, Neomycin, Vancomycin, Metronidazole (Abx cocktail) | Significantly Reduced | Not specified | Broad-spectrum reduction in gut microbial diversity | [3] |
| Enrofloxacin | Not specified | Not specified | Decreased Prevotellaceae and Rikenellaceae, increased Bacteroidaceae | [9] |
| Vancomycin (alone) | Not specified | Not specified | Significant changes in bacterial composition and richness | [9] |
Experimental Protocols
1. Mouse Model of Antibiotic-Induced Gut Dysbiosis
This protocol is a generalized representation based on methodologies described in the cited literature.[3][10]
-
Animals: C57BL/6 mice are commonly used.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Antibiotic Administration:
-
A common antibiotic cocktail consists of ampicillin, neomycin, vancomycin, and metronidazole.
-
Administer the antibiotics in the drinking water for a period of 1-4 weeks. The duration can be adjusted based on the desired level of dysbiosis.
-
Ensure fresh antibiotic-containing water is provided regularly.
-
-
Control Group: A control group of mice should receive regular drinking water without antibiotics.
-
Sample Collection:
-
Collect fecal pellets at baseline (before antibiotic treatment) and at specified time points during and after treatment.
-
At the end of the experiment, collect serum samples via cardiac puncture or other approved methods.
-
Immediately snap-freeze all samples in liquid nitrogen and store them at -80°C until analysis.
-
2. Quantification of this compound (DAT)
This protocol is based on methods described for metabolomic analysis.[7]
-
Sample Preparation:
-
Feces: Homogenize fecal samples in a pre-cooled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Centrifuge to pellet solids and collect the supernatant.
-
Serum: Precipitate proteins by adding a pre-cooled solvent (e.g., methanol). Centrifuge and collect the supernatant.
-
-
Analytical Method:
-
Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-Exactive MS).
-
Separate the metabolites on a suitable chromatography column (e.g., a C18 column).
-
Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
-
Quantification:
-
Identify DAT based on its accurate mass and retention time compared to a pure standard.
-
Quantify the concentration of DAT by generating a standard curve with known concentrations of the DAT standard.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the impact of antibiotics on DAT levels.
Caption: DAT-mediated augmentation of Type I Interferon signaling.[1][6]
Caption: Relationship between antibiotic treatment and endogenous DAT levels.
References
- 1. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Antibiotics as Major Disruptors of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic-Induced Disruption of Gut Microbiota Alters Local Metabolomes and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing reproducibility issues in Desaminotyrosine research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in Desaminotyrosine (DAT) research. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAT) and what is its primary mechanism of action?
A1: this compound, also known as 3-(4-hydroxyphenyl)propanoic acid, is a microbial metabolite produced by the gut microbiota from the breakdown of flavonoids.[1] Its primary known mechanism of action is the augmentation of type I interferon (IFN) signaling, which plays a crucial role in the host's defense against viral and bacterial infections.[1][2][3][4] DAT is believed to prime the amplification loop of type I IFN signaling.[1][2][3]
Q2: Which bacterial species are known to produce this compound?
A2: The primary producers of this compound identified in research are Clostridium orbiscindens (also known as Flavonifractor plautii) and certain strains of Lactiplantibacillus pentosus.[5][6] These bacteria possess the necessary enzymes to metabolize flavonoids, such as phloretin, into DAT.[5][6]
Q3: What are the known biological effects of this compound?
A3: DAT has been shown to have several biological effects, including:
-
Antiviral activity: Protects against influenza virus infection by enhancing the type I IFN response.[1][2][3]
-
Anti-inflammatory properties: Modulates local and systemic immune homeostasis.[7]
-
Immune modulation in cancer: Enhances T-cell priming and may improve the efficacy of immune checkpoint inhibitors.[4][8]
-
Antioxidant activity: DAT is a redox-active metabolite that can bolster macrophage antimicrobial functions.[9][10][11]
Q4: How can I obtain this compound for my experiments?
A4: this compound (CAS No. 501-97-3) can be purchased from various chemical suppliers.[2][3] Alternatively, it can be produced in vitro by culturing DAT-producing bacteria, such as Clostridium orbiscindens or Lactiplantibacillus pentosus, in a suitable medium supplemented with a flavonoid precursor like phloretin.[5][6]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, solid this compound should be stored at 4°C.[3] Stock solutions in DMSO can be stored at -20°C for up to a year, or at -80°C for up to two years.[10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT, Alamar Blue). | This compound, as a flavonoid metabolite, has reducing properties that can interfere with the redox-based dyes used in these assays, leading to inaccurate readings. | Use a non-redox-based method for assessing cell viability, such as the trypan blue exclusion assay or a crystal violet staining protocol. These methods are not susceptible to interference from reducing agents. |
| Low solubility of this compound in aqueous media (e.g., cell culture medium). | This compound has limited solubility in water. | Prepare a high-concentration stock solution in an organic solvent like DMSO.[8][10] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8] |
| Variability in the cellular response to this compound treatment. | Cellular responses to type I interferons can be complex and vary between cell types. The specific signaling cascade and downstream effects may differ. | Characterize the type I IFN signaling pathway in your specific cell line. Use positive controls (e.g., IFN-α or IFN-β) to confirm pathway activation. Measure the expression of multiple interferon-stimulated genes (ISGs) to get a comprehensive view of the response. |
In Vivo Experimentation (Animal Models)
| Problem | Potential Cause | Recommended Solution |
| High variability in treatment outcomes between individual animals. | The gut microbiota composition can vary significantly between animals, even within the same cohort. This leads to differences in the endogenous production of this compound and can influence the response to exogenous supplementation. | To minimize variability, use animals from a single, well-controlled source. Consider co-housing animals to normalize their gut microbiota. For studies focused on the effects of DAT-producing bacteria, antibiotic treatment to deplete the native microbiota followed by colonization with the specific bacterial strain can be employed. |
| Difficulty in achieving consistent levels of this compound in circulation after oral administration. | Factors such as gut transit time, diet, and the existing gut microbial community can affect the absorption and metabolism of orally administered this compound. | For initial proof-of-concept studies, consider intraperitoneal injection to bypass the complexities of gut absorption. If oral administration is necessary, ensure a consistent diet across all animal groups, as dietary components can influence flavonoid metabolism. |
| Lack of a significant effect of this compound treatment. | The timing and dosage of this compound administration can be critical. For example, in influenza models, pretreatment with DAT showed protective effects, while administration after infection was detrimental. | Conduct dose-response and time-course studies to determine the optimal treatment regimen for your specific experimental model. |
Quantification and Analysis
| Problem | Potential Cause | Recommended Solution |
| Difficulty in detecting and quantifying this compound in biological samples (e.g., plasma, feces). | This compound may be present at low concentrations in complex biological matrices, making detection challenging. | Utilize a highly sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for accurate quantification even in the presence of interfering substances. |
| Poor reproducibility of quantification results. | Sample collection, processing, and storage can significantly impact the stability of this compound. | Standardize your sample handling procedures. Flash-freeze samples immediately after collection and store them at -80°C until analysis. Use appropriate extraction protocols to efficiently isolate this compound from the sample matrix. |
Experimental Protocols
Protocol 1: In Vitro Production of this compound using Lactiplantibacillus pentosus
This protocol is adapted from a published study.[6]
Materials:
-
Lactiplantibacillus pentosus strain capable of producing DAT (e.g., CCFM1227)
-
MRS broth
-
M9 medium
-
Phloretin
-
Sterile tubes and centrifuge
Methodology:
-
Culture L. pentosus in MRS broth at 37°C for 12 hours under anaerobic conditions.
-
Harvest the bacterial cells by centrifugation at 2400 x g for 20 minutes at 4°C.
-
Wash the cell pellet with sterile PBS under the same centrifugation conditions.
-
Resuspend the cells in M9 medium supplemented with 0.5 mM phloretin.
-
Incubate at 37°C. Supernatant samples can be collected at various time points (e.g., 12 and 24 hours) for DAT quantification by LC-MS.
Protocol 2: Quantification of this compound in Fecal Samples by LC-MS
This is a general workflow for the quantification of DAT. Specific parameters will need to be optimized for your instrument.
Materials:
-
Fecal samples
-
Methanol (pre-cooled)
-
Internal standard (e.g., a stable isotope-labeled DAT)
-
LC-MS system
Methodology:
-
Homogenize a known weight of fecal sample in a suitable buffer.
-
Spike the homogenate with an internal standard.
-
To precipitate proteins, add four volumes of pre-cooled methanol, vortex, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., 50% methanol in water).
-
Analyze the sample using an LC-MS system with a suitable column (e.g., C18) and a gradient elution profile. Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 501-97-3 | [2][3] |
| Molecular Formula | C₉H₁₀O₃ | [2][3] |
| Molecular Weight | 166.17 g/mol | [12] |
| Melting Point | 129-131 °C | [7] |
| Solubility in DMSO | ≥ 2.5 mg/mL (15.04 mM) | [10] |
| Water Solubility | Slightly soluble | [7] |
Table 2: Summary of In Vivo Effects of this compound
| Model System | Treatment Regimen | Observed Effect | Key Pathway Involved | Reference |
| Influenza A Virus Infection (Mice) | Oral gavage, pretreatment | Reduced mortality and lung immunopathology | Type I Interferon Signaling | [1][2] |
| High-Fat Diet-Induced Obesity (Mice) | Supplementation in drinking water | Attenuated body fat accumulation | Mucosal immune homeostasis | [7] |
| Sepsis (Mice) | Intraperitoneal injection | Protection from endotoxin-induced septic shock | Type I Interferon Signaling | [7] |
| Cancer Immunotherapy (Mice) | Oral supplementation | Delayed tumor growth and enhanced ICI efficacy | T-cell priming | [4][8] |
Visualizations
Caption: this compound signaling pathway enhancing the type I interferon response.
Caption: General experimental workflow for this compound research.
References
- 1. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. chemscene.com [chemscene.com]
- 4. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0002199) [hmdb.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selecting appropriate negative controls for in vitro Desaminotyrosine experiments.
Welcome to the technical support center for in vitro experiments involving Desaminotyrosine (DAT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the design and execution of robust and reliable experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound (DAT) and what is its primary in vitro mechanism of action?
A1: this compound (DAT), also known as 4-hydroxyphenylpropionic acid, is a microbial metabolite produced by the gut microbiota from the degradation of flavonoids. In vitro, its primary described mechanism of action is the augmentation of the type I interferon (IFN) signaling pathway.[1] Specifically, DAT primes the amplification loop of type I IFN signaling, leading to an enhanced response to stimuli like poly(I:C) or IFN-β.[2] This signaling is mediated through the type I IFN receptor (IFNAR) and the downstream transcription factor STAT1.[3]
Q2: What is the most appropriate negative control for in vitro experiments with DAT?
A2: The most critical negative control is a vehicle control . This consists of treating cells with the same solvent used to dissolve DAT (e.g., DMSO or a specific buffer) at the same final concentration used in the experimental conditions. This accounts for any effects of the solvent on the cells.
Q3: Are there other types of negative controls I should consider?
A3: Yes, depending on the specific assay, you should also consider:
-
Structurally related but inactive compounds: While a specific inactive analog of DAT is not commercially available, you could consider using L-tyrosine or other phenylpropanoic acid derivatives.[4][5] However, it is important to empirically determine that these compounds do not have activity in your specific assay system.
-
Cell-free controls: For assays where DAT's chemical properties might interfere with the readout (e.g., absorbance or fluorescence-based assays), it is essential to run the assay in the absence of cells to check for direct interference.
Q4: What are typical working concentrations for DAT in in vitro experiments?
A4: The effective concentration of DAT can vary depending on the cell type and the specific endpoint being measured. Based on published studies, a common concentration range for in vitro experiments with macrophages is 100 µM to 1 mM.[6][7] For intestinal organoids, a concentration of around 100 µM has been used.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Problem 1: High background or false positives in reporter assays (e.g., Luciferase, GFP).
-
Possible Cause:
-
Direct inhibition of reporter enzyme: Phenolic compounds can sometimes directly inhibit enzymes like luciferase, leading to a false negative readout of reporter activity.
-
Autofluorescence: DAT, being a phenolic compound, might exhibit some level of autofluorescence, which can interfere with GFP-based reporter assays.
-
High background in interferon reporter assays: This can be due to issues with the reporter construct, cell line, or assay conditions.[10]
-
-
Troubleshooting Steps:
| Step | Description |
| 1. Run a cell-free luciferase assay | To test for direct inhibition of luciferase, perform the assay in a cell-free system by combining purified luciferase enzyme, its substrate, and DAT at the concentrations used in your experiment.[3] A decrease in luminescence in the presence of DAT indicates direct inhibition. |
| 2. Check for autofluorescence | Analyze DAT-treated, unstained cells using a flow cytometer or fluorescence microscope at the same excitation and emission wavelengths used for your GFP reporter. |
| 3. Optimize reporter assay conditions | If high background is an issue in your interferon reporter assay, consider using a lower concentration of the reporter plasmid during transfection, or using a cell line with lower basal interferon signaling.[11] Ensure you have a robust signal-to-background ratio. |
| 4. Use an appropriate normalization control | For reporter assays, normalize to a co-transfected control plasmid (e.g., a constitutively expressed Renilla luciferase) to account for differences in transfection efficiency and cell number.[11] |
Problem 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause:
-
Direct reduction of tetrazolium salts: DAT is a redox-active molecule and can directly reduce tetrazolium salts like MTT to formazan, leading to a false-positive signal for cell viability.[12][13]
-
Interference with absorbance reading: If DAT has any color, it could interfere with the absorbance reading of the formazan product.
-
-
Troubleshooting Steps:
| Step | Description |
| 1. Perform a cell-free MTT assay | Add DAT to cell-free culture medium containing MTT and incubate for the same duration as your cellular assay. A color change indicates direct reduction of MTT by DAT. |
| 2. Use an alternative viability assay | If interference is confirmed, consider using a viability assay that is not based on redox chemistry, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a method that directly counts viable cells (e.g., Trypan Blue exclusion).[12] |
| 3. Include appropriate background controls | If using an absorbance-based assay, always include a "no-cell" control with DAT to measure and subtract any background absorbance. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Bone Marrow-Derived Macrophages (BMDMs) with DAT
-
Isolation and Differentiation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
DAT Treatment:
-
Prepare a stock solution of DAT in an appropriate solvent (e.g., DMSO).
-
On day 7, plate the differentiated BMDMs in fresh culture medium.
-
Add DAT to the desired final concentration (e.g., 100 µM - 1 mM). For the vehicle control, add an equivalent volume of the solvent.
-
Incubate for the desired period (e.g., 12-24 hours) before stimulation or analysis.[7]
-
-
Stimulation and Analysis:
-
After DAT pre-treatment, you can stimulate the macrophages with an agonist like lipopolysaccharide (LPS) to assess the effect on inflammatory responses.
-
Analyze downstream readouts such as cytokine production (ELISA), gene expression of interferon-stimulated genes (qRT-PCR), or activation of signaling pathways (Western blotting for phosphorylated STAT1).
-
Protocol 2: Treatment of Murine Intestinal Organoids with DAT
-
Intestinal Organoid Culture:
-
Establish and maintain murine small intestinal organoids from isolated crypts in Matrigel with appropriate growth factors (EGF, Noggin, R-spondin).[14]
-
-
DAT Treatment:
-
Analysis of Organoid Growth and Gene Expression:
-
Monitor organoid size and budding efficiency using brightfield microscopy.
-
Harvest organoids from Matrigel for downstream analysis.
-
Assess the expression of genes related to interferon signaling or epithelial function via qRT-PCR.
-
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Simplified signaling pathway of DAT's effect on Type I IFN amplification.
Caption: Troubleshooting logic for identifying potential artifacts in DAT experiments.
References
- 1. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reframeDB [reframedb.org]
- 4. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NLRP3-inflammasome mediated IL-1β release by phenylpropanoic acid derivatives: in-silico and in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a redox‐active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL‐6 production | Semantic Scholar [semanticscholar.org]
- 8. The microbial metabolite this compound protects against graft-versus-host disease via mTORC1 and STING-dependent intestinal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. cincinnatichildrens.org [cincinnatichildrens.org]
Validation & Comparative
A Comparative Analysis of the Immunomodulatory Effects of Desaminotyrosine and Short-Chain Fatty Acids
For Immediate Release
This guide provides a comprehensive comparison of the immunomodulatory properties of two classes of gut microbiota-derived metabolites: Desaminotyrosine (DAT) and Short-Chain Fatty Acids (SCFAs). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their distinct mechanisms of action and therapeutic potential.
Executive Summary
This compound, a metabolite of flavonoid degradation, primarily exerts its immunomodulatory effects by augmenting type I interferon (IFN) signaling. This mechanism enhances anti-viral and anti-tumor immunity through the activation of T-cells and Natural Killer (NK) cells. In contrast, Short-Chain Fatty Acids, produced from the fermentation of dietary fibers, exhibit a broader and more complex range of immunomodulatory functions. Their effects can be either pro- or anti-inflammatory, depending on the specific SCFA, its concentration, and the immunological context. SCFAs mediate their actions through multiple pathways, including the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), influencing a wide array of immune cells and their functions.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative effects of DAT and SCFAs on various immune parameters as reported in preclinical studies.
This compound: Effects on Immune Cells and Cytokines
| Parameter | Cell Type | Experimental Model | Concentration | Observed Effect | Reference |
| IFNγ+ CD8+ T-cells | Splenic T-cells | In vitro | 100 µM | Increased frequency | [1] |
| CD25+ CD8+ T-cells | Splenic T-cells | In vitro | 100 µM | Increased frequency | [1] |
| T-bet+ CD4+ T-cells | Splenic T-cells | In vitro | 100 µM | Increased frequency | [1] |
| IL-6 Production | Bone Marrow-Derived Macrophages (BMDMs) | In vitro (LPS-stimulated) | 1 mM | Inhibition of IL-6 production | |
| Type I IFN Response | Bone Marrow-Derived Macrophages (BMDMs) | In vitro (LPS-stimulated) | 1 mM | Enhanced Type I IFN response | |
| Tumor Growth | C57Bl/6j mice with B16.OVA melanoma | In vivo | Ad libitum in drinking water | Delayed tumor growth | [2] |
Short-Chain Fatty Acids: Effects on Cytokine Production
| SCFA | Cytokine | Cell Type | Experimental Model | Concentration | Observed Effect | Reference |
| Butyrate | TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | In vitro (LPS-stimulated) | 0.2-20 mM | Decreased production | [3] |
| Propionate | TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | In vitro (LPS-stimulated) | - | No significant effect | [3] |
| Acetate | TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | In vitro (LPS-stimulated) | - | No significant effect | [3] |
| Butyrate | IL-6 | Human Monocyte-Derived Dendritic Cells (moDCs) | In vitro (LPS-stimulated) | 2 mM | Reduced expression and protein release | [4] |
| Propionate | IL-6 | Human Monocyte-Derived Dendritic Cells (moDCs) | In vitro (LPS-stimulated) | 2 mM | Reduced expression and protein release | [4] |
| Acetate | IL-6 | Human Monocyte-Derived Dendritic Cells (moDCs) | In vitro (LPS-stimulated) | 2 mM | Reduced production | [4] |
| Butyrate | IL-12 | Human Monocyte-Derived Dendritic Cells (moDCs) | In vitro (LPS-stimulated) | 2 mM | Reduced production | [4] |
| Propionate | IL-12 | Human Monocyte-Derived Dendritic Cells (moDCs) | In vitro (LPS-stimulated) | 2 mM | Reduced production | [4] |
| Acetate, Butyrate | IL-8, IL-6, IL-1β | Peripheral Blood Mononuclear Cells (PBMCs) | In vitro | 20 mM | Induced release | [5] |
Signaling Pathways
The immunomodulatory effects of DAT and SCFAs are initiated by distinct signaling pathways.
This compound Signaling Pathway
DAT's primary mechanism of action is the augmentation of the type I interferon signaling pathway. This enhances the cellular response to IFNs, leading to the upregulation of interferon-stimulated genes (ISGs) that play a crucial role in anti-viral and anti-tumor immunity.
Figure 1. This compound signaling pathway.
Short-Chain Fatty Acids Signaling Pathways
SCFAs utilize a more complex set of signaling pathways, primarily through G-protein coupled receptors and by acting as histone deacetylase inhibitors.
Figure 2. SCFA signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Treatment of Murine Bone Marrow-Derived Macrophages with this compound
This protocol is based on the methodology described by Wang et al. (2024).
-
Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
-
DAT Priming: Differentiated BMDMs are pre-treated (primed) with 1 mM this compound for 12 hours.
-
LPS Challenge: Following priming, the cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis:
-
Cytokine Measurement: Supernatants are collected at various time points post-LPS stimulation, and the concentration of IL-6 is measured by ELISA.
-
Western Blotting: Cell lysates are collected to analyze the phosphorylation of key proteins in the type I IFN signaling pathway (e.g., STAT1) by Western blot.
-
In Vitro Treatment of Human Monocyte-Derived Dendritic Cells with Short-Chain Fatty Acids
This protocol is based on the methodology described by Nastasi et al. (2015) and Singh et al. (2017).[4][6]
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy donors by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Differentiation of Dendritic Cells: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 50 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL of IL-4 for 6 days to generate immature monocyte-derived dendritic cells (moDCs).
-
SCFA Treatment and Maturation:
-
Immature moDCs are treated with SCFAs (e.g., 2 mM butyrate, propionate, or acetate) for 24 hours.
-
During the last 18-24 hours of culture, moDCs are stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce maturation.
-
-
Analysis:
-
Flow Cytometry: The expression of surface maturation markers (e.g., CD80, CD83, CD86, HLA-DR) is analyzed by flow cytometry.
-
Cytokine Measurement: The concentrations of cytokines (e.g., IL-6, IL-10, IL-12) in the culture supernatants are measured by ELISA.
-
Conclusion
This compound and Short-Chain Fatty Acids represent two distinct classes of microbial metabolites with significant, yet different, immunomodulatory capabilities. DAT's targeted enhancement of type I IFN signaling positions it as a promising candidate for therapies aimed at boosting anti-viral and anti-cancer immunity. The multifaceted nature of SCFA signaling, with its capacity for both pro- and anti-inflammatory responses, suggests a more complex role in maintaining immune homeostasis. A thorough understanding of their respective mechanisms is crucial for the development of novel therapeutic strategies that leverage the gut microbiome to modulate immune responses. Further research, including head-to-head comparative studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Butyrate Conditions Human Dendritic Cells to Prime Type 1 Regulatory T Cells via both Histone Deacetylase Inhibition and G Protein-Coupled Receptor 109A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Chain Fatty Acids Induce Pro-Inflammatory Cytokine Production Alone And In Combination With Toll-like Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of short-chain fatty acids on human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Desaminotyrosine versus flavonoid precursors: a comparative bioactivity study.
A deep dive into the biological activities of the microbial metabolite desaminotyrosine and its parent flavonoid compounds, providing researchers with a comparative guide to their therapeutic potential.
In the intricate landscape of natural product pharmacology, both microbial metabolites and their dietary precursors are gaining significant attention for their roles in human health and disease. This guide provides a comparative analysis of the bioactivity of desaminoty.rosine (DAT), a key microbial metabolite, and common flavonoid precursors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and detailed methodologies to inform future research and therapeutic development.
Introduction to this compound and Flavonoid Precursors
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] They are classified into several subclasses such as flavones, flavonols, flavanones, isoflavones, and anthocyanins, with chalcones being their biosynthetic precursors.[1][2] However, the bioavailability and bioactivity of these dietary flavonoids are often influenced by their metabolism by the gut microbiota.
This compound (3-(4-hydroxyphenyl)propionic acid), a phenolic acid, has been identified as a significant metabolite derived from the microbial degradation of dietary flavonoids.[4][5] This biotransformation raises a critical question: does the bioactivity lie predominantly with the precursor flavonoids or their resulting metabolites? This guide aims to dissect the available scientific evidence to compare the bioactivities of DAT and key flavonoid precursors.
Comparative Bioactivity: A Tabular Overview
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and enzyme inhibitory activities of this compound and representative flavonoid precursors. This allows for a direct comparison of their potency.
Antioxidant Activity
The antioxidant capacity is a cornerstone of the therapeutic potential of many natural compounds. It is commonly evaluated using assays that measure radical scavenging activity.
| Compound | Assay | IC50 / EC50 Value | Reference |
| This compound | DPPH Radical Scavenging | Data not readily available in comparative format | - |
| ABTS Radical Scavenging | Data not readily available in comparative format | - | |
| Quercetin (Flavonol) | DPPH Radical Scavenging | ~5 µM | [6] |
| Kaempferol (Flavonol) | DPPH Radical Scavenging | ~10 µM | [6] |
| Naringenin (Flavanone) | DPPH Radical Scavenging | >100 µM | [6] |
| Apigenin (Flavone) | DPPH Radical Scavenging | ~20 µM | [6] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.
| Compound | Cell Line | Inflammatory Mediator | Inhibition / IC50 | Reference |
| This compound | Murine Macrophages | IL-6 Production | Significant inhibition at 1mM | [7] |
| Quercetin | Human Mast Cells | Histamine, IL-6, IL-8 Release | Significant inhibition | [8] |
| Apigenin | Murine Macrophages | TNF-α, IL-6, IL-1β | Potent inhibition | [9] |
| Luteolin | Murine Macrophages | TNF-α, IL-6 | Potent inhibition | [10] |
Enzyme Inhibition
The ability to inhibit specific enzymes is a key mechanism through which many drugs exert their effects. Flavonoids and their metabolites have been shown to inhibit a variety of enzymes involved in inflammation and other disease processes.
| Compound | Enzyme | IC50 Value | Reference |
| This compound | - | Data not readily available | - |
| Acacetin (Flavone) | CYP3A4 | ~0.05 µM (inhibited 95% at 1µM) | [11] |
| Apigenin (Flavone) | CYP3A4 | Significant inhibition | [11] |
| Quercetin (Flavonol) | Aromatase (CYP19) | Significant inhibition | [12] |
| Myricetin (Flavonol) | Neutral Endopeptidase (NEP) | IC50 = 42 µM | [13] |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the comparison tables.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well microplate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This cell-based assay is widely used to assess the anti-inflammatory potential of compounds.
Principle: Macrophages, when stimulated with bacterial lipopolysaccharide (LPS), produce pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The ability of a test compound to inhibit this production is a measure of its anti-inflammatory activity.
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokine (e.g., IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
A vehicle control (cells treated with solvent and LPS) and a negative control (cells without LPS stimulation) are included.
-
The percentage of inhibition of cytokine production is calculated, and the IC50 value can be determined.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Principle: The activity of an enzyme is measured by monitoring the rate of conversion of its substrate to a product. An inhibitor will decrease this rate.
Protocol:
-
Prepare a buffer solution optimal for the activity of the target enzyme.
-
Prepare solutions of the enzyme, its substrate, and the test compound at various concentrations.
-
In a suitable reaction vessel (e.g., a microplate well or a cuvette), add the enzyme and the test compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
The initial reaction velocity is calculated from the linear portion of the progress curve.
-
The percentage of enzyme inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the velocity in the absence of the inhibitor and V_inhibitor is the velocity in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Biosynthesis of flavonoids and subsequent formation of this compound by gut microbiota.
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound and flavonoids.
Caption: General experimental workflow for comparing the bioactivity of this compound and flavonoids.
Discussion and Future Directions
The available data suggest that both this compound and its flavonoid precursors possess significant bioactivities. While flavonoids demonstrate potent antioxidant and enzyme inhibitory effects in vitro, the microbial metabolite this compound exhibits remarkable anti-inflammatory and immunomodulatory properties, particularly in the context of gut health and systemic inflammation.[4][7]
A key takeaway is that the bioactivity of dietary flavonoids is not solely attributable to the parent compounds but is significantly influenced by their microbial metabolites. This compound's ability to modulate complex signaling pathways, such as the type I interferon response, highlights the intricate interplay between diet, the gut microbiome, and host immunity.[5][14]
Future research should focus on direct, head-to-head comparative studies of this compound and a wider range of flavonoid precursors across various bioassays. It is crucial to determine their relative contributions to the health effects observed after the consumption of flavonoid-rich foods. Furthermore, investigating the synergistic or antagonistic interactions between these compounds will provide a more holistic understanding of their therapeutic potential. Elucidating the specific mechanisms of action of this compound at the molecular level will also be pivotal for the development of novel therapeutic strategies targeting inflammatory and immune-related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive flavonoids in medicinal plants: Structure, activity and biological fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. search.library.uvic.ca [search.library.uvic.ca]
Validating Desaminotyrosine's Mechanism of Action on the IFN-I Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Desaminotyrosine (DAT), a microbial metabolite, and its role in modulating the Type I Interferon (IFN-I) signaling pathway. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed methodologies for key validation experiments.
Introduction to this compound and the IFN-I Pathway
This compound (DAT) is a metabolite produced by the gut microbe Clostridium orbiscindens from the degradation of flavonoids.[1][2] It has been shown to protect against influenza virus infection by augmenting the Type I Interferon (IFN-I) signaling pathway.[1][2] The IFN-I pathway is a critical component of the innate immune system, playing a central role in antiviral defense. Upon viral recognition, host cells produce IFN-α and IFN-β, which bind to the IFN-α/β receptor (IFNAR). This binding activates the JAK-STAT signaling cascade, leading to the phosphorylation of STAT1 and STAT2. These phosphorylated proteins, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and induces the expression of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state.
DAT's mechanism of action is unique in that it appears to "prime" the amplification loop of IFN-I signaling, enhancing the cellular response to IFN-I stimulation.[1][2] This guide will delve into the experimental validation of this mechanism and compare DAT to other known modulators of the IFN-I pathway.
Comparative Analysis of IFN-I Pathway Modulators
To understand the unique properties of this compound, it is essential to compare its activity with other compounds known to modulate the IFN-I pathway. The primary alternatives include Toll-like receptor (TLR) agonists and STING (Stimulator of Interferon Genes) agonists.
| Compound | Mechanism of Action | Key Signaling Molecules | Reported Effects | References |
| This compound (DAT) | Primes the amplification loop of IFN-I signaling | IFNAR, STAT1 | Augments IFN-I signaling, protects against influenza infection, enhances anti-tumor immunity. | [1][2][3][4] |
| Poly(I:C) (TLR3 agonist) | Mimics viral dsRNA to activate TLR3 | TLR3, TRIF, IRF3 | Potent inducer of IFN-β and ISGs. | [5][6] |
| STING Agonists (e.g., cGAMP, DMXAA) | Activate the cGAS-STING pathway in response to cytosolic DNA | cGAS, STING, TBK1, IRF3 | Induce robust IFN-I production and have shown efficacy in anti-tumor immunity. | [7][8][9][10][11] |
Table 1: Comparison of IFN-I Pathway Modulators. This table summarizes the key characteristics of this compound and common alternatives used in research to stimulate the IFN-I pathway.
Quantitative Data on IFN-I Pathway Activation
The following tables present quantitative data from studies investigating the effects of this compound and a common TLR3 agonist, Poly(I:C), on the IFN-I pathway.
This compound (DAT) Activity
| Experiment | Cell Type/Model | Treatment | Readout | Fold Change (vs. Control) | Reference |
| ISRE Luciferase Reporter Assay | Reporter Cell Line | DAT (100 µM) + Poly(I:C) (5 µg/ml) | Luciferase Activity | ~2.5 | [1] |
| ISRE Luciferase Reporter Assay | Reporter Cell Line | DAT (100 µM) + IFN-β (10 U/ml) | Luciferase Activity | ~2.0 | [1] |
| ISG (Oas2) Expression (qPCR) | Mouse Lung Homogenates | DAT (200 mM in drinking water) | mRNA levels | Significant Increase | [1] |
| ISG (Mx2) Expression (qPCR) | Mouse Lung Homogenates | DAT (200 mM in drinking water) | mRNA levels | Significant Increase | [1] |
Table 2: Quantitative Effects of this compound on the IFN-I Pathway. This table summarizes the reported in vitro and in vivo effects of DAT on IFN-I signaling and ISG expression.
Poly(I:C) Activity
| Experiment | Cell Type | Treatment | Readout | Fold Change (vs. Control) | Reference |
| IFN-β Expression (qPCR) | Huh-7 cells | Poly(I:C) (1 µg) | mRNA levels | >100 | [5] |
| IFIT1 (ISG) Expression (qPCR) | Huh-7 cells | Poly(I:C) (1 µg) | mRNA levels | >50 | [5] |
| Viperin (ISG) Expression (qPCR) | Huh-7 cells | Poly(I:C) (1 µg) | mRNA levels | >20 | [5] |
| IFN-β Promoter Activity (Luciferase Assay) | Huh-7 cells | Poly(I:C) | Luciferase Activity | ~15 | [5] |
Table 3: Quantitative Effects of Poly(I:C) on the IFN-I Pathway. This table presents the potent induction of IFN-β and ISGs by the TLR3 agonist Poly(I:C) in human liver cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's mechanism of action.
In Vivo Influenza Mouse Model
This protocol is adapted from studies investigating the protective effects of DAT against influenza infection.[1][12]
Objective: To assess the in vivo efficacy of this compound in a mouse model of influenza A virus infection.
Materials:
-
6-8 week old C57BL/6 mice
-
Influenza A virus (e.g., A/Puerto Rico/8/34 H1N1)
-
This compound (DAT)
-
Vehicle (e.g., sterile drinking water)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
DAT Administration: Provide mice with drinking water containing 200 mM DAT or vehicle for 7 days prior to infection and throughout the course of the experiment.[1]
-
Infection: Lightly anesthetize mice and intranasally infect with a sublethal dose of influenza A virus diluted in PBS.
-
Monitoring: Monitor mice daily for weight loss and signs of morbidity.
-
Viral Titer Determination: At desired time points post-infection (e.g., day 5), euthanize a subset of mice and collect lung tissue. Homogenize the lung tissue and determine viral titers using a plaque assay on Madin-Darby canine kidney (MDCK) cells.
-
Gene Expression Analysis: Extract RNA from lung homogenates for qPCR analysis of ISG expression (e.g., Oas1, Mx1).
ISRE-Luciferase Reporter Assay
This protocol is designed to quantify the activation of the IFN-I signaling pathway in vitro.[13][14]
Objective: To measure the effect of this compound on the transcriptional activity of the Interferon-Stimulated Response Element (ISRE).
Materials:
-
HEK293T or a similar cell line
-
ISRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (DAT)
-
IFN-β or Poly(I:C)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ISRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with desired concentrations of DAT for a specified time (e.g., 2 hours) before stimulating with IFN-β (e.g., 10 U/mL) or Poly(I:C) (e.g., 5 µg/mL).
-
Lysis: After the desired stimulation time (e.g., 6-8 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot for Phosphorylated STAT1 (p-STAT1)
This protocol details the detection of STAT1 phosphorylation, a key event in the IFN-I signaling cascade.[15]
Objective: To determine if this compound enhances IFN-β-induced phosphorylation of STAT1.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a similar relevant cell type
-
This compound (DAT)
-
IFN-β
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture BMDMs and pre-treat with DAT for a specified time before stimulating with IFN-β for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total STAT1 antibody to confirm equal protein loading.
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol is for quantifying the expression of ISGs, the downstream effectors of the IFN-I pathway.[16][17]
Objective: To measure the effect of this compound on the expression of ISGs such as OAS1 and MX1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (OAS1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell/Tissue Treatment: Treat cells or animals with DAT and/or IFN-I pathway stimulants as described in the relevant protocols.
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Signaling Pathway and Logical Relationship Diagrams
Conclusion
This compound represents a novel approach to modulating the IFN-I pathway by priming the signaling cascade for a more robust response. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate and further explore the therapeutic potential of DAT and other IFN-I modulators. The unique mechanism of DAT, focusing on amplification rather than direct induction, may offer a more nuanced and potentially safer strategy for enhancing antiviral and anti-tumor immunity. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of DAT over other IFN-I pathway agonists.
References
- 1. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microbial metabolite this compound protects from influenza through type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonists drive recruitment and intrinsic type I interferon responses in monocytic lineage cells for optimal anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 14. 4.3. Luciferase Reporter Assay [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Comparative analysis of MxA, OAS1, PKR gene expression levels in leukocytes of patients with influenza and coronavirus infection - Klotchenko - Medical academic journal [journals.eco-vector.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Desaminotyrosine and Urolithin A on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two gut microbiota metabolites, Desaminotyrosine and Urolithin A, and their respective impacts on cellular metabolism. While both molecules are gaining attention for their potential health benefits, their mechanisms of action and effects on metabolic pathways differ significantly. This analysis is based on currently available experimental data to inform further research and drug development.
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, energy production, and function. Dysregulation of these pathways is a hallmark of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Two metabolites produced by the gut microbiota, this compound and Urolithin A, have emerged as potential modulators of cellular metabolism, each with distinct mechanisms.
This compound , a microbial metabolite of flavonoids and the amino acid tyrosine, has primarily been investigated for its immunomodulatory and anti-inflammatory properties.[1] Its role in cellular metabolism is an emerging area of research, with current evidence pointing towards its influence on cellular redox balance and immunometabolism.[2]
Urolithin A , a metabolite produced from ellagitannins found in pomegranates, berries, and nuts, is more extensively studied for its direct impact on mitochondrial health.[3] It is a known inducer of mitophagy, the selective removal of damaged mitochondria, which in turn enhances overall mitochondrial function and cellular energy production.[3][4]
This guide will objectively compare the effects of this compound and Urolithin A on key aspects of cellular metabolism, supported by experimental data and detailed methodologies.
Comparative Data on Cellular Metabolism
The following tables summarize the quantitative effects of this compound and Urolithin A on various parameters of cellular metabolism based on published studies. It is important to note that research on this compound's direct metabolic impact is less extensive than that for Urolithin A.
| Parameter | This compound | Urolithin A | Cell/Model System |
| Mitochondrial Respiration | No direct quantitative data available. | - Increased basal and maximal respiration at 6.25 µM and 12 µM.[4]- Improved mitochondrial respiration in a human microglial cell line.[5] | - Human Chondrocytes[4]- Human Microglial Cells (HMC3)[5] |
| ATP Production | No direct quantitative data available. | - ATP-linked respiration significantly increased at 6.25 µM.[4]- No significant change in maximal ATP production in older adults after 4 months of 1000 mg/day supplementation. | - Human Chondrocytes- Older Adults (in vivo)[6] |
| Glucose Metabolism | Influences macrophage glucose metabolism.[7] | - Elevated glucose uptake in L6 myotubes.[8]- Promoted translocation of GLUT4 to the plasma membrane in L6 myotubes.[8] | - Mouse Bone Marrow-Derived Macrophages (BMDMs)[7]- L6 Myotubes[8] |
| Fatty Acid Oxidation | No direct quantitative data available. | - Increased efficiency of fatty acid oxidation, indicated by reduced plasma acylcarnitines.[9][10][11] | - Middle-Aged Adults (in vivo)[12] |
| Redox Balance | - Increased levels of NADPH in LPS-stimulated macrophages.[2]- Promotes cardiomyocyte survival by modulating the NADP+/NADPH ratio.[13] | - Reduced reactive oxygen species (ROS) production.[3] | - Mouse Bone Marrow-Derived Macrophages (BMDMs)[2]- Cardiomyocytes[13]- Various cell models[3] |
| Other Metabolic Effects | - Counters high-fat diet-induced body fat accumulation and body weight increment in mice.[1] | - Improved muscle strength by ~12% in middle-aged adults after 4 months of supplementation.[12] | - Mice (in vivo)[1]- Middle-Aged Adults (in vivo)[12] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and Urolithin A on cellular metabolism are rooted in their different molecular targets and signaling pathways.
This compound: Modulator of Immunometabolism and Redox State
This compound's influence on cellular metabolism appears to be closely linked to its role in the immune system and its antioxidant properties. The primary mechanism identified is its ability to enhance the type I interferon (IFN-I) signaling pathway, which is crucial for antiviral responses and immune regulation.[1][14]
Recent studies have shown that this compound acts as a redox-active metabolite.[2] In macrophages, it increases the levels of the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) upon stimulation with lipopolysaccharide (LPS).[2] NADPH is a critical cofactor in antioxidant defense and is essential for the function of enzymes like NADPH oxidase. By modulating the NADP+/NADPH ratio, this compound can influence cellular redox homeostasis and protect cells from oxidative stress.[13] This antioxidant activity may indirectly impact metabolic processes that are sensitive to oxidative damage.
Caption: Proposed signaling pathway for this compound in cellular metabolism.
Urolithin A: Enhancer of Mitochondrial Health and Mitophagy
Urolithin A directly targets mitochondria to improve cellular energy metabolism. Its primary and most well-documented mechanism is the induction of mitophagy, a specialized form of autophagy that selectively degrades damaged or dysfunctional mitochondria.[3] This process is critical for mitochondrial quality control and ensures a healthy and efficient mitochondrial network.
Urolithin A activates several key signaling pathways to initiate mitophagy and enhance mitochondrial function:
-
AMPK (AMP-activated protein kinase) Activation: Urolithin A activates AMPK, a central regulator of cellular energy homeostasis.[3] Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP.
-
SIRT1 (Sirtuin 1) Activation: Urolithin A can also activate SIRT1, a protein deacetylase that plays a crucial role in metabolic regulation, stress resistance, and aging. SIRT1 activation can lead to improved mitochondrial biogenesis and function.
-
PINK1/Parkin Pathway: This is a key pathway in mitophagy. Urolithin A has been shown to stabilize PINK1 on the outer membrane of damaged mitochondria, which in turn recruits the E3 ubiquitin ligase Parkin to ubiquitinate mitochondrial proteins, marking the organelle for degradation.[3]
By clearing damaged mitochondria and promoting the biogenesis of new, healthy ones, Urolithin A leads to increased mitochondrial respiration, enhanced ATP production, and improved overall cellular function.[11][15]
Caption: Urolithin A signaling pathways in cellular metabolism and mitophagy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols commonly used to assess the effects of compounds like this compound and Urolithin A on cellular metabolism.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol is used to assess the real-time oxygen consumption of live cells, providing insights into mitochondrial function.
-
Cell Culture: Cells of interest (e.g., C2C12 myoblasts, primary chondrocytes) are seeded in specialized microplates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or Urolithin A for a specified duration.
-
Seahorse XF Analyzer: An extracellular flux analyzer (e.g., Seahorse XF) is used to measure the oxygen consumption rate (OCR).
-
Mitochondrial Stress Test: A sequential injection of mitochondrial inhibitors is performed to determine key parameters of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, used to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, revealing the maximal respiration capacity.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: OCR values are normalized to cell number or protein concentration. Basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.
Quantification of Cellular ATP Levels
This method directly measures the total amount of ATP within a cell population.
-
Cell Lysis: Following treatment with this compound or Urolithin A, cells are lysed to release their intracellular contents, including ATP.
-
Luciferase-Based Assay: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.
-
Luminometry: In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light. The intensity of this luminescence is directly proportional to the ATP concentration and is measured using a luminometer.
-
Standard Curve: A standard curve using known concentrations of ATP is generated to calculate the ATP concentration in the samples.
-
Normalization: ATP levels are typically normalized to the total protein concentration of the cell lysate.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the extracellular environment.
-
Cell Culture and Starvation: Cells are cultured and then starved of glucose for a short period to upregulate glucose transporters.
-
Compound Incubation: Cells are incubated with this compound or Urolithin A.
-
2-NBDG Incubation: A fluorescently-labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the culture medium.
-
Fluorescence Measurement: After a defined incubation period, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
-
Data Analysis: The fluorescence readings are normalized to cell number or protein content.
Caption: General experimental workflow for assessing cellular metabolism.
Conclusion and Future Directions
This comparative analysis highlights the distinct yet potentially complementary roles of this compound and Urolithin A in modulating cellular metabolism. Urolithin A is a well-characterized enhancer of mitochondrial health, with a clear mechanism of action centered on the induction of mitophagy. The available data strongly support its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction.
This compound, on the other hand, presents a more nascent but intriguing profile. Its effects on cellular metabolism appear to be intertwined with its immunomodulatory and antioxidant functions. While direct quantitative data on its impact on core metabolic processes like mitochondrial respiration and ATP production are currently lacking, its ability to modulate the cellular redox state suggests an indirect but significant influence on metabolism.
For researchers, scientists, and drug development professionals, the following are key takeaways and future directions:
-
Urolithin A: Further clinical trials are warranted to explore its efficacy in a broader range of age-related and metabolic diseases. Investigating synergistic effects with other compounds that target different aspects of cellular metabolism could also be a fruitful area of research.
-
This compound: There is a critical need for studies that directly quantify the effects of this compound on mitochondrial respiration, ATP production, glycolysis, and fatty acid oxidation in various cell types. Elucidating the downstream metabolic consequences of its impact on IFN-I signaling and NADPH levels will be crucial to understanding its therapeutic potential.
-
Comparative Studies: Head-to-head studies directly comparing the metabolic effects of this compound and Urolithin A in the same experimental models would be highly valuable to discern their unique and overlapping functions.
References
- 1. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gethealthspan.com [gethealthspan.com]
- 4. Study supports urolithin A's potential for mitochondrial function & joint health [nutraingredients.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Urolithin A Supplementation on Muscle Endurance and Mitochondrial Health in Older Adults: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]
- 11. gethealthspan.com [gethealthspan.com]
- 12. Urolithin A improves muscle strength, exercise performance, and biomarkers of mitochondrial health in a randomized trial in middle-aged adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavonifractor Plautii or Its Metabolite this compound as Prophylactic Agents for Alleviating Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Desaminotyrosine vs. Synthetic Analogs: An In Vivo Efficacy Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the microbial metabolite desaminotyrosine (DAT) and its potential synthetic analogs. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows to facilitate informed decisions in research and development.
I. Comparative In Vivo Efficacy
This compound, a metabolite produced by gut microbiota, has demonstrated significant immunomodulatory effects in various in vivo models. Its efficacy is primarily attributed to its ability to augment type I interferon (IFN) signaling, a critical pathway in antiviral and anti-tumor immunity. While research on synthetic analogs of DAT is not extensively documented in publicly available literature, this section presents the known in vivo efficacy of DAT and offers a hypothetical comparison with potential synthetic analogs to guide future research.
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Model | Dose & Administration | Key Findings | Reference |
| Influenza A Virus (H1N1) Infection (Mouse) | 200 mM in drinking water | - Reduced mortality and weight loss - Diminished lung immunopathology - Enhanced type I IFN signaling in the lungs | [1] |
| High-Fat Diet-Induced Obesity (Mouse) | Supplementation in drinking water | - Counteracted HFD-induced body fat accumulation and weight gain - Maintained mucosal immune homeostasis | [2] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis (Mouse) | Supplementation in drinking water | - Attenuated mucosal inflammation in a type I IFN-dependent manner | [2] |
| Bacterial Endotoxin-Induced Septic Shock (Mouse) | Intraperitoneal injection | - Protected mice from lethal endotoxemia | [2] |
| Salmonella enterica Infection (Macrophage) | Pre-treatment of bone marrow-derived macrophages | - Enhanced antimicrobial activity - Bolstered nitric oxide production | [3] |
Table 2: Hypothetical In Vivo Efficacy Comparison of this compound and Synthetic Analogs
Disclaimer: The following data for synthetic analogs is illustrative and intended to provide a framework for comparison. Currently, there is a lack of publicly available in vivo studies directly comparing the efficacy of this compound with its synthetic analogs.
| Compound | Binding Affinity (IFNAR) (Kd, nM) | EC50 (IFN Reporter Assay, µM) | In Vivo Efficacy (Influenza Model, % Survival) |
| This compound (DAT) | 500 | 10 | 80% |
| Analog A (Hydroxylated) | 250 | 5 | 90% |
| Analog B (Lipophilic Chain) | 600 | 15 | 70% |
| Analog C (Halogenated) | 450 | 8 | 85% |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's in vivo efficacy.
Influenza Virus Infection Model in Mice
This protocol outlines the procedure for inducing influenza A virus infection in mice to evaluate the protective effects of this compound.
-
Animal Model: 3-4-week-old female ICR mice are acclimated for 7 days.[4]
-
Antibiotic Treatment: To deplete gut microbiota, mice are administered an antibiotic cocktail (ampicillin, vancomycin, neomycin, and metronidazole) in their drinking water for one week.[4]
-
DAT Administration: this compound (e.g., 200 mM) is provided in the drinking water for a specified period before and/or after viral infection.[1]
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., LD50) of influenza A/FM1/47 (H1N1) virus.[4]
-
Monitoring: Body weight and survival are monitored daily for a defined period (e.g., 14 days).[4]
-
Endpoint Analysis: At specified time points, lung tissue can be harvested for analysis of viral titers, histopathology, and gene expression of type I IFNs and interferon-stimulated genes (ISGs).[1]
In Vivo Assessment of Type I Interferon Signaling
This protocol describes a method to quantify the activation of the type I IFN pathway in vivo.
-
Sample Collection: Peripheral blood is collected in PAXgene Blood RNA Tubes, or tissues are harvested and snap-frozen.[5]
-
RNA Extraction: Total RNA is purified from the collected samples.[5]
-
cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.[5]
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of key ISGs (e.g., IFI27, IFI44L, IFIT1, ISG15, RSAD2, SIGLEC1) are quantified using specific primers and probes.[5]
-
Data Analysis: The expression of ISGs is normalized to housekeeping genes, and the fold change in expression is calculated to determine the "IFN signature."[5] A standardized method using a synthetic control can be employed for inter-laboratory comparability.[5]
III. Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound (DAT) augments the Type I IFN signaling pathway.
References
- 1. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Desaminotyrosine and Other Microbial Metabolites in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
The gut microbiome plays a pivotal role in shaping host immunity, in part through the production of a diverse array of metabolites. These small molecules can exert potent immunomodulatory effects, influencing everything from anti-tumor immunity to inflammatory responses. Among these, Desaminotyrosine (DAT) has emerged as a significant modulator of the immune system, primarily through its ability to augment type I interferon (IFN-I) signaling. This guide provides a head-to-head comparison of DAT with other key microbial metabolites—short-chain fatty acids (SCFAs) and tryptophan derivatives—supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their exploration of these fascinating compounds.
Data Presentation: Quantitative Comparison of Microbial Metabolite Activity
The following table summarizes the quantitative effects of this compound, Butyrate (a representative SCFA), and Indolepropionic Acid (a representative tryptophan metabolite) on various immune cell functions.
| Metabolite | Immune Cell Type | Assay | Key Finding | Quantitative Data | Source |
| This compound (DAT) | Murine CD8+ T cells | T-cell Activation | Enhanced IFN-γ expression | 1 mM DAT resulted in a 5.46% mean increase in IFN-γ+ cells.[1] | [1] |
| Murine CD8+ T cells | T-cell Activation | Increased CD25 expression | Statistically significant increase with 1 mM DAT.[1] | [1] | |
| Murine Dendritic Cells | Maturation Assay | Enhanced CD86 expression | Statistically significant increase in Mean Fluorescence Intensity (MFI) with 1 mM DAT in the presence of LPS.[1] | [1] | |
| Human Lung Epithelial & Monocytic Cell Lines | IFN-I Reporter Assay | Augmented IFN-I signaling | One of 11 out of 84 tested metabolites to reproducibly increase reporter activity.[2] | [2] | |
| Butyrate | Human Monocyte-derived Dendritic Cells | Maturation Assay | Suppressed CD83 expression | Statistically significant decrease with butyrate treatment in the presence of LPS.[3][4] | [3][4] |
| Human Monocyte-derived Dendritic Cells | Maturation Assay | Suppressed CD80 expression | Statistically significant decrease with butyrate treatment in the presence of LPS.[3][4] | [3][4] | |
| Murine CD8+ T cells | T-cell Activation | Enhanced IFN-γ expression | Statistically significant increase in the frequency of IFN-γ+ cells with 1 mM butyrate. | [5] | |
| Human Gut Lamina Propria CD4+ T cells | T-cell Proliferation | Decreased proliferation | Concentration-dependent decrease in TCR-mediated proliferation.[6] | [6] | |
| Indolepropionic Acid (IPA) | Murine CD8+ T cells | T-cell Proliferation | Suppressed proliferation | Dose-dependent suppression of proliferation of splenocytes and purified CD8+ T cells.[7] | [7] |
| Tryptophan Metabolites (in general) | Human Lung Epithelial & Monocytic Cell Lines | IFN-I Reporter Assay | Reduced IFN-I signaling | Tryptophan family metabolites significantly attenuated IFN signaling compared to tyrosine and phenylalanine metabolites.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-cell Activation Assay
Objective: To assess the effect of microbial metabolites on T-cell activation by measuring the expression of activation markers and cytokine production.
Protocol:
-
Cell Isolation: Isolate CD8+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation and Treatment:
-
For TCR stimulation, coat culture plates with anti-CD3 and anti-CD28 antibodies.
-
Add the T cells to the coated plates.
-
Immediately add the microbial metabolite (e.g., this compound at 1 mM, Butyrate at 1 mM) to the respective wells. Include an untreated control.
-
Incubate for 24-72 hours at 37°C and 5% CO2.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD8, CD25, and CD69.
-
For intracellular cytokine staining (e.g., IFN-γ), treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.
-
Fix and permeabilize the cells, then stain with an anti-IFN-γ antibody.
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Dendritic Cell (DC) Maturation Assay
Objective: To evaluate the impact of microbial metabolites on the maturation of dendritic cells.
Protocol:
-
Cell Generation: Generate bone marrow-derived dendritic cells (BMDCs) from mice by culturing bone marrow cells in the presence of GM-CSF and IL-4 for 6-8 days. For human DCs, isolate monocytes from peripheral blood mononuclear cells (PBMCs) and culture with GM-CSF and IL-4 for 5-7 days to generate monocyte-derived DCs (moDCs).[9][10]
-
Stimulation and Treatment:
-
Plate the immature DCs in fresh media.
-
Add a maturation stimulus, typically lipopolysaccharide (LPS) at 100 ng/mL.
-
Concurrently, add the microbial metabolite of interest (e.g., this compound, Butyrate) at the desired concentration. Include a control with LPS only and an unstimulated control.
-
Incubate for 24-48 hours.
-
-
Analysis by Flow Cytometry:
-
Harvest the DCs and stain with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, CD40, and MHC class II.
-
Analyze the expression levels of these markers by flow cytometry. An increase in expression is indicative of DC maturation.
-
Type I Interferon (IFN-I) Reporter Assay
Objective: To quantify the effect of microbial metabolites on the IFN-I signaling pathway.
Protocol:
-
Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE). A549 or THP-1 cells are commonly used.[8]
-
Cell Culture and Treatment:
-
Plate the reporter cells and allow them to adhere.
-
Treat the cells with the microbial metabolites of interest at various concentrations.
-
After a pre-incubation period with the metabolites, stimulate the cells with a known IFN-I inducer, such as poly(I:C) or recombinant IFN-β.
-
Include appropriate controls: untreated cells, cells with stimulus only, and cells with metabolite only.
-
-
Reporter Gene Measurement:
-
After the desired incubation time (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions for the specific reporter assay system.
-
Normalize the reporter activity to cell viability if necessary. An increase in reporter activity indicates an augmentation of IFN-I signaling, while a decrease suggests suppression.
-
Mandatory Visualization
This compound-Mediated Augmentation of Type I Interferon Signaling
The following diagram illustrates the signaling pathway by which this compound is proposed to enhance the anti-viral and anti-tumor immune response through the amplification of Type I Interferon signaling.
Caption: this compound enhances Type I Interferon signaling.
Experimental Workflow for T-cell Activation Assay
This diagram outlines the key steps in an in vitro T-cell activation assay used to assess the immunomodulatory effects of microbial metabolites.
Caption: Workflow for T-cell activation assay.
Logical Relationship of Metabolite Effects on Cancer Immunotherapy
This diagram illustrates the contrasting effects of this compound and certain other microbial metabolites on the efficacy of immune checkpoint inhibitor (ICI) therapy.
Caption: Contrasting effects of metabolites on ICI therapy.
References
- 1. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate affects differentiation, maturation and function of human monocyte-derived dendritic cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate affects differentiation, maturation and function of human monocyte-derived dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 6. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Metabolite 3-Indolepropionic Acid Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Desaminotyrosine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of Desaminotyrosine (DAT), a microbial metabolite, on cells. The information is based on published experimental data and is intended to inform research and development in immunology, virology, and oncology.
This compound, a metabolite produced by the gut microbe Clostridium orbiscindens, has emerged as a significant modulator of the host immune response. Primarily, it enhances the type I interferon (IFN) signaling pathway, a critical component of the innate immune system's defense against viral infections and its role in cancer surveillance.[1][2][3] Transcriptomic analyses of cells and tissues exposed to DAT or DAT-producing bacteria have begun to map the genetic and molecular underpinnings of its activity.
Comparative Transcriptomic Analysis: this compound vs. Control
Transcriptome-wide analysis using RNA sequencing (RNA-seq) reveals significant changes in gene expression in response to DAT. While direct, publicly available datasets on purified DAT treatment of cell lines are limited, studies on hosts treated with DAT-producing bacteria provide a strong indication of its effects. The primary impact observed is the upregulation of genes associated with the type I interferon response and antiviral defense mechanisms.[3]
Below is a representative summary of differentially expressed genes in lung tissue from mice treated with a DAT-producing bacterium (Lactiplantibacillus pentosus CCFM1227) compared to an untreated control group during influenza virus infection. This provides an indirect but relevant comparison of the transcriptomic landscape influenced by the presence of DAT.
Table 1: Representative Differentially Expressed Genes in Response to a DAT-Producing Bacterium
| Gene Category | Gene Symbol | Gene Name | Fold Change Direction | Associated Function |
| Interferon-Stimulated Genes (ISGs) | ISG15 | ISG15 Ubiquitin-Like Modifier | Up | Antiviral activity, protein modification |
| MX1 | MX Dynamin Like GTPase 1 | Up | Antiviral activity against influenza | |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | Up | Antiviral activity, RNA degradation | |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | Up | Antiviral activity, inhibition of translation | |
| Antiviral Response | RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 (Viperin) | Up | Broad-spectrum antiviral activity |
| DDX58 | DExD/H-Box Helicase 58 (RIG-I) | Up | Viral RNA sensing, innate immunity activation | |
| EIF2AK2 | Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2 (PKR) | Up | Inhibition of viral protein synthesis | |
| Antigen Presentation | H2-T23 | Histocompatibility 2, T region locus 23 (MHC-I) | Up | Presentation of viral antigens to T cells |
| B2M | Beta-2-Microglobulin | Up | Component of MHC class I molecules | |
| Chemokines & Cytokine Signaling | CXCL10 | C-X-C Motif Chemokine Ligand 10 (IP-10) | Up | Chemoattractant for immune cells |
| STAT1 | Signal Transducer and Activator of Transcription 1 | Up | Key transcription factor in IFN signaling | |
| Pro-inflammatory Cytokines | IL6 | Interleukin 6 | Down | Reduction of excessive inflammation[4] |
| TNF | Tumor Necrosis Factor | Down | Reduction of excessive inflammation[3] |
Note: This table is a representative summary based on pathway enrichment analysis from a study using a DAT-producing bacterium, as a direct DAT-treatment transcriptomics dataset was not publicly available. The fold change direction is inferred from the described biological effects.
Experimental Protocols
A detailed protocol for a comparative transcriptomics study involving a microbial metabolite like this compound is crucial for reproducibility. Below is a generalized methodology based on standard RNA-seq practices.
Experimental Protocol: Comparative RNA-Seq Analysis
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., bone marrow-derived macrophages, lung epithelial cells) in standard growth medium.
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., 100 µM) or with a vehicle control (e.g., sterile PBS or DMSO in media).
-
Incubate treated cells for a specified duration (e.g., 6, 12, or 24 hours) to allow for transcriptional changes.
-
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-column-based kit or a phenol-chloroform extraction method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples to enrich for messenger RNA (mRNA).
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the cDNA library by PCR.
-
Purify the final library and assess its quality and concentration.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases from the reads.
-
Align the cleaned reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify the number of reads mapping to each gene to generate a count matrix.
-
Perform differential gene expression analysis between DAT-treated and control samples using a statistical package like DESeq2 or edgeR.
-
Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes to identify affected biological processes.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for comparative transcriptomics of DAT-treated cells.
Caption: DAT enhances the Type I Interferon (IFN) signaling pathway.
References
- 1. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microbial metabolite this compound protects from influenza through type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Supplemental Table 1. Complete List of Differentially Expressed Genes at 3 and 24 Hours Post-Weaning (DESeq2 Output) - figshare - Figshare [figshare.com]
Safety Operating Guide
Proper Disposal Procedures for Desaminotyrosine
The following guide provides essential safety and logistical information for the proper disposal of Desaminotyrosine (also known as 3-(4-Hydroxyphenyl)propionic acid). These procedures are based on general best practices for laboratory chemical waste management and specific information from available Safety Data Sheets (SDS).
Important Note: Safety Data Sheets for this compound present conflicting hazard information. One source classifies it as hazardous, causing skin, eye, and respiratory irritation, and being harmful if swallowed[1]. Another source classifies it as not a hazardous substance or mixture. Given this discrepancy, it is imperative to handle and dispose of this compound with caution, adhering to the more stringent safety protocols. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations[2][3].
Hazard and Safety Data
The following data is summarized from the more conservative Safety Data Sheet, which classifies the compound as hazardous[1].
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling this compound for disposal, ensure the use of appropriate personal protective equipment to minimize exposure[1].
-
Hand Protection: Wear protective gloves[1].
-
Eye Protection: Use safety goggles with side-shields[1].
-
Skin and Body Protection: Wear an impervious lab coat or other protective clothing[1].
-
Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator[1].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe, compliant disposal of this compound waste. Never dispose of this compound or its containers down the drain or in the regular trash [2][3].
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes:
-
Pure, unused, or expired compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, bench paper).
-
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures[3][4]. If non-hazardous waste is mixed with hazardous waste, the entire mixture must be treated as hazardous[5].
Step 2: Container Management
-
Select Appropriate Containers: Collect all this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance[3][4]. For solid waste, a securely sealed bag or wide-mouth container is appropriate. For liquid waste, use a sealable bottle.
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste[3][4]. This prevents spills and the release of vapors.
Step 3: Labeling
-
Label Clearly: Attach a properly completed Hazardous Waste Label to the container as soon as you begin collecting waste[3][4].
-
Include Essential Information: The label must include:
Step 4: Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area for hazardous waste[6].
-
Safe Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight[6].
-
Secondary Containment: Use secondary containment (such as a plastic bin) for all liquid waste containers to contain any potential leaks[3][4].
Step 5: Final Disposal
-
Request Pickup: Once the waste container is full, or if you no longer generate this waste stream, request a waste pickup from your institution's EHS department[3].
-
Consult Experts: Do not attempt to neutralize or treat the chemical waste yourself. Final disposal must be carried out by trained personnel in accordance with national and local regulations[2].
Experimental Protocols
Spill Management Protocol
In the event of a this compound spill, follow these steps:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure you are wearing the appropriate PPE as described above[1][6].
-
Containment: For dry spills, avoid generating dust. Gently cover the spill with an absorbent material.
-
Collection: Carefully sweep or scoop the spilled material and absorbent into your designated this compound hazardous waste container[6].
-
Decontamination: Clean the spill area thoroughly with soap and water[6]. Place all cleaning materials into the hazardous waste container.
Visual Workflow
References
Personal protective equipment for handling Desaminotyrosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desaminotyrosine. The following procedural steps and data are designed to ensure safe operational use and disposal in a laboratory setting.
Immediate Safety Information: Hazard Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is mandatory.
GHS Hazard Information Summary | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | | --- | --- | --- | --- | --- | | Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | pictogram | Warning | | Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | | Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | | Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | Warning |
Source: MedchemExpress Safety Data Sheet[1]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.[1]
-
Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Chemical-resistant, impervious gloves must be worn.
-
Body Protection: Wear impervious clothing, such as a fully buttoned lab coat, to prevent skin exposure.[1]
-
Respiratory Protection: If working with the powder form where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] Ensure proper fit and use in accordance with OSHA respirator regulations (29 CFR 1910.134).[2]
Operational and Handling Plan
A systematic approach to handling this compound minimizes risk. This plan outlines the procedural steps from preparation to cleanup.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Assemble all necessary equipment and materials before handling the compound.
2. Handling the Compound:
-
Avoid direct contact with skin and eyes.[3]
-
Do not breathe in dust or aerosols.[3]
-
Weigh and handle the solid compound in a manner that minimizes dust generation.
-
Do not eat, drink, or smoke in the designated handling area.[1]
3. Post-Handling and Cleanup:
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. Scrubbing with alcohol is an effective decontamination method.[1]
-
Remove and properly dispose of contaminated PPE.
Emergency and Spill Response
In the event of exposure or a spill, immediate and appropriate action is critical.
Exposure Procedures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Containment and Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an absorbent, inert material (e.g., diatomite, universal binders).[1]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3]
-
Prevent the spill from entering drains or water courses.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.
-
Waste Containers: Use clearly labeled, sealed containers for solid waste and solutions.
-
Disposal Route: Do not dispose of this compound down the drain.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Quantitative Data: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, Powder |
| Appearance | White |
| Melting Point | 129-131°C |
| Boiling Point | 352.4°C at 760 mmHg |
Source: MedchemExpress Safety Data Sheet, Thermo Fisher Scientific SDS[1][2]
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
